Product packaging for dopamine D5 receptor(Cat. No.:CAS No. 137750-35-7)

dopamine D5 receptor

Cat. No.: B1178414
CAS No.: 137750-35-7
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Description

The Dopamine D5 Receptor (DRD5) is a class A G-protein coupled receptor (GPCR) belonging to the D1-like receptor family. It signals primarily through the Gαs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels . A key characteristic of the D5 receptor is its approximately 10-fold higher affinity for the endogenous neurotransmitter dopamine compared to the D1 receptor . The human DRD5 gene is located on chromosome 4p16.1 and encodes a product of 477 amino acids . This receptor is a valuable target for research in several areas due to its distinct expression and function. In the central nervous system, it is expressed in brain regions critical for cognitive and emotional processing, including the hippocampus, prefrontal cortex, thalamus, and amygdala . Beyond neurons, DRD5 is also expressed on striatal cholinergic interneurons and immune cells, such as dendritic cells and T-cells, indicating a role in modulating immunity and inflammation . Research implicates DRD5 in a range of physiological and pathological processes. It is involved in cognitive functions such as attention and decision-making , the consolidation of fear memory , and the regulation of blood pressure via mechanisms in the kidney and brain . Its role is also being investigated in conditions including attention-deficit/hyperactivity disorder (ADHD) , schizophrenia , and L-DOPA induced dyskinesia in Parkinson's disease models . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

137750-35-7

Molecular Formula

C25H40O6

Synonyms

dopamine D5 receptor

Origin of Product

United States

Molecular and Genetic Aspects of the Dopamine D5 Receptor

Gene Structure and Location

The genomic organization and chromosomal position of the DRD5 gene are fundamental to understanding its function and regulation.

A notable feature of the human DRD5 gene is its simple structure, as it is comprised of a single exon. epigenomicslab.com This means that the entire protein-coding sequence is continuous, without any intervening non-coding regions known as introns. wikipedia.org This intronless characteristic simplifies its transcription and processing compared to genes with complex intron-exon structures. epigenomicslab.com The gene encodes a protein of 477 amino acids. wikipedia.org

Interestingly, the human genome also contains two pseudogenes, DRD5P1 and DRD5P2, which are closely related to the functional DRD5 gene. nih.govwikigenes.org These pseudogenes share a high degree of sequence homology with DRD5 but are non-functional due to the presence of multiple in-frame stop codons that prevent the translation of a complete, functional receptor protein. wikipedia.org One of these pseudogenes has been found to be transcribed in several areas of the human brain. nih.gov

The functional human DRD5 gene is located on the short (p) arm of chromosome 4. nih.govmedlineplus.gov Specifically, its cytogenetic band is designated as 4p16.1. genecards.org More precise mapping has placed it in the region of 4p15.1-p15.3. wikigenes.orgnih.gov The pseudogenes, however, are found on different chromosomes: DRD5P1 is located on chromosome 2p11.1-p11.2, and DRD5P2 is on chromosome 1q21.1. nih.gov

Gene/PseudogeneChromosomal Location
DRD5 (functional gene) 4p16.1 (also cited as 4p15.1-p15.3)
DRD5P1 (pseudogene 1) 2p11.1-p11.2
DRD5P2 (pseudogene 2) 1q21.1

Gene Expression Regulation

The expression of the DRD5 gene is a tightly controlled process, involving intricate mechanisms at both the transcriptional and post-transcriptional levels.

The transcription of the DRD5 gene is initiated and regulated by the binding of various transcription factors to specific sites in its promoter region. Some of the identified transcription factors that can bind to the DRD5 gene promoter include LCR-F1, PPAR-gamma1, PPAR-gamma2, RORalpha1, and Sp1. genecards.org These proteins can either enhance or suppress the rate of transcription, thereby controlling the amount of D5 receptor produced. For instance, studies on the related dopamine (B1211576) D2 receptor have shown that transcription factors like IRF1 and IRF2 can act as an activator and a repressor, respectively, highlighting the complex interplay of factors that can influence dopamine receptor gene expression. mdpi.com While specific regulatory dynamics for all transcription factors of DRD5 are a continued area of research, their presence indicates a sophisticated system of transcriptional control.

Following transcription, the messenger RNA (mRNA) of the DRD5 gene can undergo further regulation before it is translated into a protein. While research specifically detailing the post-transcriptional modification of the dopamine D5 receptor is an evolving field, studies on the closely related dopamine D1 receptor have revealed mechanisms that may be analogous. For the D1 receptor, post-transcriptional regulation can be mediated by microRNAs (miRNAs), which are small non-coding RNA molecules that can bind to mRNA and inhibit protein translation. nih.gov This suggests that a similar layer of control could exist for the D5 receptor, influencing the final protein levels independently of the rate of transcription.

Genetic Variation and Polymorphisms

The DRD5 gene exhibits a degree of natural variation within the human population. These genetic differences, known as polymorphisms, can take the form of single nucleotide polymorphisms (SNPs) or variations in the number of repeated DNA sequences. mdpi.com These variations have been the subject of extensive research to understand their potential impact on susceptibility to various neuropsychiatric conditions.

Several polymorphisms in the DRD5 gene have been identified and studied. One notable example is a dinucleotide repeat polymorphism located near the gene, which has been associated with Attention-Deficit/Hyperactivity Disorder (ADHD). medlineplus.govmedlineplus.gov Specifically, a 148-base pair allele of this repeat has been linked to a moderately increased risk of ADHD in multiple studies. medlineplus.govmedlineplus.gov

In addition to repeat polymorphisms, several SNPs within the DRD5 gene and its regulatory regions have been investigated. For example, SNPs such as rs77434021, rs2076907, rs6283, and rs1800762 have been identified in both coding and regulatory regions. mdpi.com Variations in these locations have the potential to alter the function or expression of the D5 receptor. mdpi.com Research has suggested associations between certain DRD5 SNPs and conditions like paranoid schizophrenia in specific populations. For instance, significant differences in the allele and genotype frequencies of rs77434021 and rs1800762 were observed between patients with paranoid schizophrenia and healthy controls in a study of the Han Chinese population.

Polymorphism TypeExampleAssociated Condition(s)
Dinucleotide Repeat (CA)n repeat near the geneAttention-Deficit/Hyperactivity Disorder (ADHD)
Single Nucleotide Polymorphism (SNP) rs77434021Paranoid Schizophrenia
Single Nucleotide Polymorphism (SNP) rs1800762Paranoid Schizophrenia
Single Nucleotide Polymorphism (SNP) rs2076907Investigated in paranoid schizophrenia
Single Nucleotide Polymorphism (SNP) rs6283Investigated in paranoid schizophrenia

Single Nucleotide Polymorphisms (SNPs)

Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence. Several SNPs have been identified within the DRD5 gene and its regulatory regions, with some being investigated for their potential functional consequences and associations with neuropsychiatric disorders.

A study focusing on the Northern Chinese Han population investigated four SNPs in the DRD5 gene: rs77434921, rs2076907, rs6283, and rs1800762. researchgate.net Some of these variations are located in coding and regulatory regions, suggesting they may be involved in the regulation of gene expression. nih.gov For instance, the G-to-T substitution rs6824806 has been associated with the abundance of DRD5 mRNA. nih.gov In the context of schizophrenia, polymorphisms such as rs77434921 and rs1800762 have been associated with susceptibility to the disorder in the same population. wikipedia.org

In relation to Parkinson's disease, the DRD5 T978C polymorphism was found to have no association with susceptibility to the disease or the risk of developing motor fluctuations or hallucinations. wikipedia.org However, another SNP, rs747302 (a C-at-G substitution at position 62), was associated with a longer time to the development of visual hallucinations in patients with Parkinson's disease. mdpi.com

Research into attention-deficit/hyperactivity disorder (ADHD) has also explored the role of DRD5 SNPs. A time-to-onset analysis in family-based samples identified a significant association between seven consecutive SNPs in the DRD5 gene region and the age at onset for ADHD. nih.gov The study found that individuals with the risk genotype developed ADHD at an earlier age. nih.gov A specific haplotype across six of these SNPs (CTCATA) was also found to be significant. nih.gov

Furthermore, certain DRD5 polymorphisms have been linked to other conditions and behaviors. The C allele of the rs6283 SNP was associated with a decreased risk of awake bruxism. nih.gov In the context of smoking, a haplotype of the DRD5 gene may be protective against the initiation of smoking. wikipedia.org

Table 1: Selected Single Nucleotide Polymorphisms (SNPs) in the DRD5 Gene

SNPVariantAssociated Finding/ConditionReference
rs77434921N/AAssociated with schizophrenia susceptibility in Northern Han Chinese population. wikipedia.org
rs1800762N/AAssociated with schizophrenia susceptibility in Northern Han Chinese population. wikipedia.org
rs747302C-at-G substitutionAssociated with longer time to develop visual hallucinations in Parkinson's disease. mdpi.com
rs6824806G-to-T substitutionAssociated with DRD5 mRNA abundance. nih.gov
T978CT to CNot associated with susceptibility to Parkinson's disease. wikipedia.org
rs6283C alleleAssociated with a decreased risk of awake bruxism. nih.gov

Dinucleotide Repeats

Dinucleotide repeats, a type of microsatellite polymorphism, in and around the DRD5 gene have been a primary focus of association studies, particularly for ADHD. These repeats consist of a two-nucleotide unit (like TC or CA) repeated a variable number of times.

A polymorphic (TC)n dinucleotide repeat is located in the promoter region of the DRD5 gene. nih.gov While variations in the number of repeats, such as (TC)12, (TC)13, and (TC)14, have been identified, one study suggested that these small differences in length are not likely to have a significant functional consequence on the gene's transactivation. epigenomicslab.comnih.gov

Another dinucleotide repeat located near the DRD5 gene has been more strongly implicated in ADHD. This polymorphism consists of a segment of repeating base pairs with allele sizes ranging from 134 to 156 base pairs. medlineplus.gov Several studies have linked specific alleles of this repeat to ADHD. wikipedia.orgmedlineplus.gov

The 148-bp allele has been identified as a risk factor for ADHD in multiple studies. wikipedia.orgmedlineplus.govwikigenes.org

Conversely, the 136-bp allele has been suggested to be a protective factor against developing the disorder. wikipedia.org

The 150-bp allele is also moderately associated with ADHD susceptibility. wikipedia.org

Another study replicated the association, showing biased nontransmission of the 146-bp allele . wikigenes.org

The 148-bp allele has also been linked to an increased risk of schizophrenia. wikipedia.org Additionally, a (CA)n dinucleotide repeat closely linked to DRD5 has been associated with a significant risk for ADHD. nih.gov Some studies have also investigated a link between a dinucleotide repeat (allele 2) and benign essential blepharospasm, a focal dystonia, though findings have been mixed. researchgate.netmedlineplus.gov

Table 2: Dinucleotide Repeats Associated with the DRD5 Gene

Repeat TypeAllele Size (base pairs)Associated Finding/ConditionReference
(TC)n repeat in promoter(TC)12, (TC)13, (TC)14Small differences in repeat number not found to significantly alter promoter activity. nih.gov
Dinucleotide repeat near gene136-bpProtective factor for ADHD. wikipedia.org
146-bpBiased nontransmission in ADHD studies. wikigenes.org
148-bpRisk factor for ADHD and schizophrenia. wikipedia.orgmedlineplus.gov
150-bpModerately associated with ADHD susceptibility. wikipedia.org
(CA)n repeatN/AAssociated with a significant risk for ADHD. nih.gov

Evolutionary Conservation

The this compound shows a high degree of evolutionary conservation, particularly in its amino acid sequence, when compared to the dopamine D1 receptor. wikipedia.org This high homology underscores the conserved and fundamental roles of D1-like receptors in the central nervous system. Phylogenetic analyses of the dopamine receptor family place the D5 receptor within the D1-like class and indicate that the D5 receptor group is a sister group to all other D1 paralogs. nih.gov

Despite this general conservation among many species, fascinating instances of gene loss have been documented. A comparative analysis of 124 mammalian genomes revealed that the DRD5 gene has been independently lost in certain lineages. nih.govbiorxiv.org Specifically, evidence of gene inactivation and erosion was found in both toothed whales (Odontoceti) and baleen whales (Mysticeti), suggesting that the common ancestor of cetaceans lost a functional DRD5 gene. nih.govbiorxiv.org This gene loss was also identified in the burrowing Cape golden mole (Chrysochloris asiatica). nih.govbiorxiv.org

Researchers have hypothesized that the inactivation of DRD5 in these species may be linked to adaptations for a low-oxygen (hypoxic) environment. nih.gov This is based on the D5 receptor's role in physiological processes that are modified during deep diving, such as peripheral vasoconstriction. nih.govbiorxiv.org Therefore, the loss of the DRD5 gene in these specific mammalian lineages represents a significant evolutionary adaptation, highlighting how genetic pathways can be modified in response to unique environmental pressures. nih.gov

Cellular and Subcellular Localization of the Dopamine D5 Receptor

Distribution in the Central Nervous System

The Dopamine (B1211576) D5 receptor (D5R) exhibits a widespread distribution throughout the central nervous system (CNS), often more extensive than its D1-like family counterpart, the D1 receptor. wikipedia.org It is localized in key neurons within the cerebrum, cerebellum, and midbrain. wikipedia.org At the subcellular level, D5 receptors are typically situated on the membrane of the cell body (soma) and the proximal dendrites. wikipedia.org

Detailed analysis reveals a distinct pattern of D5R expression across various critical brain regions and nuclei, suggesting specific roles in neural circuitry.

The hippocampus, a region vital for learning and memory, shows significant D5R expression. umich.edu Antibody labeling has identified the D5R as prominent in pyramidal cells within the hippocampus. nih.govnih.govresearchgate.net Research has noted a difference in subcellular localization between species; in the rat hippocampus, the D5R is concentrated in the cell body, whereas in humans, it is also associated with dendrites. nih.gov

In the CA1 subfield, D5 receptors are considered potential primary mediators for synaptic plasticity. oup.com In the dentate gyrus, D5Rs are implicated in long-term potentiation at the medial perforant path synapse and may be crucial for modulating plasticity. wikipedia.orgnih.gov

In situ hybridization studies have specifically localized the messenger RNA (mRNA) that codes for the D5R to the parafascicular nucleus of the thalamus in the rat brain. umich.edu This thalamic nucleus is integrated into broader dopaminergic circuits, receiving inputs from the substantia nigra and projecting to the striatum. umich.edu This specific localization suggests the D5R may be involved in the regulation of thalamic processing. umich.edu

The D5R is present in both the neostriatum (comprising the caudate nucleus and putamen) and the ventral striatum (including the nucleus accumbens). nih.gov In the neostriatum of primates, D5Rs are found on medium spiny neurons and are exclusively expressed by the large, aspiny neurons characteristic of cholinergic interneurons. wikipedia.orgnih.govnih.govresearchgate.net Ultrastructural analysis within the caudate nucleus shows that D5R antibodies predominantly label the dendritic shafts of projection neurons, with less common labeling of dendritic spines. nih.govresearchgate.net The D5R is also found in the nucleus accumbens and the olfactory tubercle. nih.govmdpi.com Specifically within the nucleus accumbens, D5Rs are localized to the shell region, where they are thought to play a role in memory and cognition. mdpi.com

The amygdala, a key area for processing emotions, contains neurons that express D5 receptors. wikipedia.orgmdpi.com In the basolateral amygdala (BLA), both D1 and D5 receptors are widely distributed. nih.gov However, they show a degree of subcellular segregation; D5Rs are more prominently localized to presynaptic terminals, whereas D1 receptors are predominant in postsynaptic dendritic spines. nih.gov Despite this, single-cell RT-PCR has confirmed that individual projection neurons in the BLA express the mRNA for both D1 and D5 receptors. nih.gov It has been noted that D5R mRNA is expressed at relatively low levels across all amygdaloid nuclei when compared to D1R mRNA. nih.gov

The frontal cortex, and particularly the prefrontal cortex (PFC), is another site of significant D5R expression. wikipedia.orgnih.gov Within the primate PFC, D5R labeling is prominent in pyramidal cells. nih.govresearchgate.net Similar to other cortical areas, the subcellular distribution shows a preference for dendritic shafts over dendritic spines, in contrast to the D1 receptor. nih.govresearchgate.net A quantitative study in the frontal eye field of the macaque, a specialized area within the PFC, found that D5Rs are expressed on a substantial portion of pyramidal neurons (73.4%). frontiersin.org The expression was even higher among a subset of putative long-range projection pyramidal neurons, with 93.0% showing D5R expression. frontiersin.org

Data Tables

Table 1: Regional and Cellular Distribution of the Dopamine D5 Receptor

Brain RegionSpecific Nucleus/AreaPrimary Cellular LocalizationNotes
Hippocampus CA1, Dentate GyrusPyramidal cells nih.govnih.govresearchgate.netInvolved in synaptic plasticity. wikipedia.orgoup.com
Thalamus Parafascicular NucleusNeurons of the nucleus umich.eduD5R mRNA is specifically localized here. umich.edu
Striatum NeostriatumLarge aspiny cholinergic interneurons, medium spiny neurons wikipedia.orgnih.govnih.govSubcellularly found on dendritic shafts. nih.govresearchgate.net
Nucleus AccumbensNeurons in the shell region mdpi.comImplicated in memory and cognition. mdpi.com
Amygdala Basolateral AmygdalaProjection neurons nih.govCo-expressed with D1R, but D5R is more presynaptic. nih.gov
Frontal Cortex Prefrontal CortexPyramidal cells, long-range projection neurons nih.govfrontiersin.orgHigh expression (~73%) on pyramidal cells. frontiersin.org

Table 2: Subcellular Localization of the this compound

Brain RegionSubcellular LocationAssociated Structure
General Somal and Proximal Dendritic Membranes wikipedia.orgNeuron Cell Body and Dendrites
Hippocampus Dendrites (human), Cell Body (rat) nih.govPyramidal Cells
Striatum Dendritic Shafts nih.govresearchgate.netProjection Neurons
Amygdala Presynaptic Terminals nih.govAxon Terminals
Frontal Cortex Dendritic Shafts nih.govresearchgate.netPyramidal Cells

Specific Neuronal Populations

The this compound is notably expressed in striatal cholinergic interneurons. wikipedia.orgnih.govnih.gov These large, aspiny neurons are a primary source of acetylcholine (B1216132) in the striatum and represent a key site for dopamine-acetylcholine interaction. frontiersin.orgox.ac.ukfrontiersin.org Research indicates that the D5R, along with the D2 receptor, is highly expressed in these interneurons. nih.gov One study found that 88% of cholinergic interneurons express the D5 receptor, while only a small fraction (17%) express the D1 receptor. nih.gov This high level of expression positions the D5R as a significant positive regulator of cholinergic activity, influencing striatal output and motor control. nih.govnih.gov

Pyramidal neurons, particularly within the cerebral cortex and hippocampus, show prominent this compound labeling. nih.govresearchgate.net In the prefrontal cortex (PFC), D5 receptors are more prevalent on pyramidal neurons than on inhibitory interneurons. frontiersin.orgnih.gov Studies focusing on the macaque frontal eye field, an area within the PFC, revealed that D5R expression is disproportionately high on putative long-range projecting pyramidal neurons, especially in layers II-III. frontiersin.orgnih.gov Specifically, 73.4% of general (neurogranin-positive) pyramidal neurons express D5Rs, while a significantly higher proportion, 93.0%, of putative long-range projecting (SMI-32 positive) pyramidal neurons express the receptor. frontiersin.org The localization is prominent in the dendrites of these cells, suggesting a role in modulating excitatory synaptic inputs. nih.govpnas.org

Data Tables

Table 1: Regional Localization of the this compound

Brain RegionCellular LocalizationSubcellular LocalizationReferences
Hypothalamus Atrial natriuretic factor-producing neuronsNot specified nih.govnih.gov
Basal Forebrain Cholinergic neuronsSomata, dendrites, axons wikipedia.orgnih.gov
Cerebellum Purkinje neuronsDendritic arborizations nih.govresearchgate.netnih.gov
Midbrain (Substantia Nigra) Dopaminergic neurons (SNc), SNr neuronsCell bodies, proximal dendrites nih.govnih.gov

Table 2: D5 Receptor Expression in Specific Neuronal Populations

Neuronal PopulationBrain RegionKey FindingsReferences
Cholinergic Interneurons StriatumHighly expressed; found in 88% of these neurons. wikipedia.orgnih.govnih.govnih.gov
Pyramidal Neurons Prefrontal CortexMore prevalent on pyramidal than inhibitory neurons; 93% of long-range projecting pyramidal neurons express D5R. nih.govfrontiersin.orgnih.gov
Pyramidal Neurons HippocampusProminent labeling in pyramidal cells and their dendrites. nih.govresearchgate.net
GABAergic Interneurons

The expression of the this compound is not uniform across all GABAergic interneuron populations, indicating a specialized role in modulating inhibitory circuits. In the rat medial prefrontal cortex, D5 receptor immunoreactivity is differentially distributed among various interneuron subtypes and pyramidal cells. semanticscholar.org Studies in the primate prefrontal cortex have further elucidated this differential localization, showing that D1 and D5 receptors are found in discrete populations of interneurons. nih.gov Specifically, the D5 receptor is the predominant D1-like receptor subtype found in calretinin (CR) interneurons, where it is present in approximately 15% of CR dendritic profiles. nih.gov In contrast, the D1 receptor is the major subtype in parvalbumin (PV) interneurons. nih.gov This differential distribution suggests that dopamine, acting through the D5 receptor, can selectively modulate the activity of specific inhibitory microcircuits.

Functionally, the activation of D5 receptors on certain interneurons can have a significant impact on synaptic transmission. In striatal cholinergic interneurons, which also exhibit GABAergic properties, activation of D5 receptors has been shown to enhance Zn2+-sensitive GABA(A) currents through a Protein Kinase A (PKA) and Protein Phosphatase 1 (PP1) dependent cascade. nih.gov This potentiation of GABAergic input suggests a mechanism by which dopamine can modulate the excitability of these key interneurons, thereby influencing striatal output and associated behaviors. nih.gov

Non-neuronal Cell Types (e.g., Astrocytes in Basal Ganglia)

Beyond its neuronal expression, the this compound is also present in non-neuronal cell types, most notably astrocytes. Direct evidence has demonstrated the expression of D5 receptors in astrocytes cultured from the rat basal ganglia. nih.govresearchgate.net This finding is significant as it implicates astrocytes in the modulation of dopaminergic signaling within this critical brain region. researchgate.net The expression of dopamine receptors, including the D5 subtype, allows astrocytes to respond to dopamine released from adjacent neurons, potentially influencing synaptic plasticity and neuronal function. researchgate.netnih.gov

In the spinal cord, D1/D5 receptors on astrocytes have been shown to govern a form of synaptic plasticity known as non-Hebbian long-term potentiation (LTP) at sensory synapses. nih.govjneurosci.org This suggests that astrocytic D5 receptors play a crucial role in modulating nociceptive signaling and synaptic strength in the dorsal horn. nih.gov The presence of D5 receptors on astrocytes in the basal ganglia and other CNS regions indicates that these glial cells are active participants in the dopaminergic system, capable of influencing neuronal circuits and behavior. biorxiv.org

Peripheral Tissue Expression

The functional influence of the this compound extends beyond the central nervous system, with notable expression in various peripheral tissues. This peripheral expression underscores the receptor's role in a range of physiological regulatory processes. nih.gov

Kidney

The kidney is a prominent site of peripheral this compound expression, where it plays a crucial role in the regulation of sodium excretion and blood pressure. nih.govwikipedia.org D5 receptors are located on the proximal convoluted tubules of the nephron. wikipedia.org Immunohistochemical studies in mice have confirmed D5R expression in the renal proximal tubule, thick ascending limb, distal convoluted tubule, and both cortical and outer medullary collecting ducts. nih.gov In humans, the D5 receptor is expressed in cultured proximal renal tubule cells and is thought to be preferentially expressed in the thick ascending limb of Henle and the cortical collecting duct. nih.gov The activation of these receptors suppresses the activity of the sodium-hydrogen antiporter and Na+/K+-ATPase, thereby inhibiting sodium reabsorption. wikipedia.orgmdpi.com This natriuretic effect highlights the importance of renal D5 receptors in maintaining fluid and electrolyte balance. mdpi.com

Vasculature

Dopamine D5 receptors are expressed in the vasculature, where they contribute to the regulation of blood flow and pressure. youtube.com Moderate D5 receptor protein immunoreactivity has been observed in the smooth muscle of the tunica media of pial, renal, and mesenteric artery branches. nih.gov This localization is consistent with a postjunctional role in mediating vasodilation. nih.gov The vasodilatory effect of dopamine in certain vascular beds, such as the choroid, has been attributed to the activation of D1/D5 receptors. arvojournals.org This suggests that the D5 receptor is involved in the local control of vascular tone. nih.gov

Pancreas

Within the pancreas, the this compound exhibits a highly specific cellular localization within the islets of Langerhans. oup.com In human islets, the D5 receptor is expressed exclusively by δ (delta) cells, which are responsible for secreting somatostatin. nih.gov In contrast, studies in rat pancreatic islets have shown that D5 receptor immunoreactivity is co-localized with glucagon-immunoreactive (α-cells) and pancreatic polypeptide-immunoreactive cells. fao.org While the precise functional implications are still under investigation, this cell-specific expression suggests a role for the D5 receptor in modulating the secretion of pancreatic hormones and thereby influencing glucose homeostasis. nih.govnih.govfrontiersin.org

Immune Cells (e.g., dendritic cells, T helper cells)

The this compound is also expressed on various immune cells, indicating its involvement in the modulation of the immune response. nih.gov Dendritic cells (DCs), which are critical for initiating T-cell responses, express D5 receptors. nih.govcienciavida.org Stimulation of D5 receptors on dendritic cells has been shown to potentiate Th17-mediated immunity. nih.gov The expression of the D5 receptor on DCs decreases upon their maturation induced by lipopolysaccharide (LPS). nih.gov

Furthermore, D5 receptors are involved in the activation and differentiation of T helper 17 (Th17) cells. wikipedia.org The receptor plays a role in the polarization of CD4+ T-cells towards the Th17 lineage. wikipedia.org In the context of autoimmune responses, D5 receptor signaling in CD4+ T-cells can have a dual role, promoting the pro-inflammatory Th17 phenotype while also strengthening the suppressive activity of regulatory T-cells (Tregs). nih.gov Decreased expression of the D5 receptor has been observed in T-cells from patients with multiple sclerosis, an autoimmune disorder. cienciavida.org The balance of dopamine receptor expression, including D1, D3, and D5, has been linked to the differentiation of T-cells towards a Th17 phenotype. researchgate.net

Interactive Data Table:

Location Category Specific Location Cell Type/Subcellular Component Key Findings References
Neuronal Medial Prefrontal CortexGABAergic InterneuronsDifferential distribution among interneuron subtypes. semanticscholar.org
Neuronal Primate Prefrontal CortexCalretinin (CR) InterneuronsPredominant D1-like receptor subtype in CR dendrites. nih.gov
Neuronal StriatumCholinergic InterneuronsEnhances GABA(A) currents via PKA/PP1 cascade. nih.gov
Non-neuronal Basal GangliaAstrocytesExpressed in cultured astrocytes. nih.govresearchgate.net
Non-neuronal Spinal CordAstrocytesGoverns non-Hebbian long-term potentiation. nih.govjneurosci.org
Peripheral Tissue KidneyProximal Tubules, Thick Ascending Limb, Distal Tubules, Collecting DuctsSuppresses Na+ reabsorption. wikipedia.orgnih.govnih.gov
Peripheral Tissue VasculatureSmooth muscle of pial, renal, and mesenteric arteriesMediates vasodilation. nih.govarvojournals.org
Peripheral Tissue Pancreas (Human)δ (delta) cellsExclusive expression in δ cells. nih.gov
Peripheral Tissue Pancreas (Rat)α (alpha) cells, Pancreatic Polypeptide cellsCo-localized with glucagon (B607659) and pancreatic polypeptide. fao.org
Peripheral Tissue Immune SystemDendritic CellsPotentiates Th17-mediated immunity. nih.govcienciavida.org
Peripheral Tissue Immune SystemCD4+ T-cells (including Th17 and Tregs)Modulates differentiation and function. wikipedia.orgnih.gov

Intracellular Localization

The D5 receptor's function is intrinsically linked to its location within the neuron. Unlike its D1 receptor counterpart which is often concentrated in dendritic spines, the D5 receptor shows a more diffuse, yet specific, pattern of distribution that suggests diverse modulatory roles.

Research in the macaque frontal eye field, a region of the prefrontal cortex, revealed that a majority of pyramidal neurons express D5Rs, with a particularly high prevalence in putative long-range projection neurons. frontiersin.org This suggests that dopamine, acting through D5Rs on the soma and proximal dendrites, can powerfully modulate the output of cortical circuits. In neuroblastoma cells, D5 receptors have been observed on both the plasma membrane and within the cytosol under resting conditions. nih.gov

Summary of D5R Localization on Soma and Proximal Dendrites
Brain Region/Cell TypeKey FindingsReferences
Primate Cerebral CortexPrimarily expressed on neuronal somas and proximal dendrites of pyramidal cells. frontiersin.orgresearchgate.net
Macaque Frontal Eye FieldHigh expression in pyramidal neurons, especially long-range projection neurons. frontiersin.org
NG108-15 Neuroblastoma CellsLocated in both the plasma membrane and cytosol in resting states. nih.gov

Beyond the synapse, D5 receptors are found in specialized microdomains of the plasma membrane known as lipid rafts. nih.govnih.gov Lipid rafts are dynamic assemblies enriched in cholesterol and sphingolipids that serve as platforms for organizing signal transduction molecules. nih.gov The localization of D5Rs within these domains is thought to be important for regulating their signaling efficiency.

In human renal proximal tubule cells, a model system for studying D1-like receptor signaling, the D5R partitions to both lipid raft and non-lipid raft domains. nih.gov Disruption of these lipid rafts has been shown to block D1-like receptor-stimulated cAMP production, indicating the functional importance of this localization. nih.gov While much of the direct research on D5Rs in lipid rafts comes from peripheral systems, it is understood that such extrasynaptic localizations are crucial for the modulation of tonic signaling, which is distinct from the rapid, phasic signaling that occurs at the synapse. nih.govnih.govbiorxiv.org This positioning allows the receptor to be activated by ambient, "spillover" dopamine in the extracellular space, thereby influencing widespread neuronal tone.

The D5 receptor is widely distributed throughout the neuropil, the dense network of unmyelinated axons, dendrites, and glial processes that fills the space between neuronal cell bodies. researchgate.netjneurosci.org This broad distribution underscores the receptor's role in modulating diverse synaptic and non-synaptic communications.

Ultrastructural analysis in the primate cerebral cortex and caudate nucleus has revealed a distinct pattern of D5R localization within the neuropil. jneurosci.org While D1 receptors are more prominent in dendritic spines, D5 receptors are more heavily concentrated on dendritic shafts. researchgate.netjneurosci.org However, this segregation is not absolute, and D5Rs are also found in dendritic spines and axon terminals, often co-localized with D1 receptors. nih.gov

Quantitative studies in the macaque prefrontal cortex found D5Rs in approximately 14% of dendritic spines. nih.gov In the globus pallidus and substantia nigra of monkeys, the majority of D5R immunoreactivity (65-75%) was found in unmyelinated axons and terminals, with significant labeling also present in dendritic and glial processes. researchgate.net This distribution suggests that D5Rs can modulate both presynaptic neurotransmitter release and postsynaptic excitability throughout the complex neuropil.

Distribution of D5R Within the Neuropil of the Primate Brain
Subcellular LocationPrevalence/Key FindingsReferences
Dendritic ShaftsProminently labeled; a primary site of D5R localization in the cortex. researchgate.netjneurosci.org
Dendritic SpinesPresent in a subpopulation of spines (~14% in PFC), often with D1Rs. nih.govmdpi.com
Axons and TerminalsMajority of labeling (65-75%) in Globus Pallidus and Substantia Nigra. researchgate.net
Glial ProcessesSignificant labeling observed in Globus Pallidus and Substantia Nigra. researchgate.net

A highly specialized and functionally significant location for the D5 receptor is the primary cilium. nih.govnih.govfrontiersin.org These solitary, non-motile, antenna-like organelles protrude from the surface of most mammalian cells, including neurons, and function as crucial sensory hubs that detect and transduce a variety of chemical and mechanical signals. frontiersin.orgresearchgate.net

The D5 receptor is specifically localized to the ciliary membrane in various cell types, including vascular endothelial cells, renal epithelial cells, and neurons. wikipedia.orgnih.govfrontiersin.org This localization is not shared by all dopamine receptor subtypes, highlighting a unique role for D5R in ciliary signaling. frontiersin.org On these organelles, the D5R acts as both a chemosensor, binding dopamine, and a mechanosensor. nih.govnih.gov Activation of ciliary D5Rs can trigger intracellular calcium influx specifically within the cilium and influence the cilium's length and sensitivity to mechanical stimuli like fluid flow. frontiersin.orgresearchgate.net This dual sensory role has implications for processes ranging from blood pressure regulation to neuronal development and function. nih.govfrontiersin.org

Signal Transduction Mechanisms

G Protein Coupling and Activation

The initial and most critical step in D5R signaling is its coupling to heterotrimeric G proteins. biorxiv.org While classically associated with Gs proteins, research has revealed that the D5R can interact with a broader range of G protein families, allowing for a diversity of cellular responses. nih.gov

The canonical signaling pathway for the D5 receptor involves its coupling to the stimulatory G proteins Gs and Gαolf. nih.gov This interaction is foundational to the D1-like receptor family's function. nih.gov Upon dopamine (B1211576) binding, the D5R undergoes a conformational change that facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs/olf protein. youtube.com This activation causes the Gαs/olf subunit to dissociate from the βγ-subunits, allowing it to interact with and stimulate its primary effector, adenylyl cyclase. nih.govyoutube.com Studies using transfected cell lines have confirmed that D5R activation robustly stimulates adenylyl cyclase through this Gsα-dependent mechanism. nih.gov

The coupling of D5 receptors to the Gq/11 family of G proteins is less established and appears to be context-dependent. While there is evidence for dopamine-mediated activation of Gq/11 pathways in the brain, this is not a universal characteristic of all dopamine receptor subtypes. nih.gov Some research indicates that under specific conditions, particularly in the presence of certain adaptor proteins like calcyon, the D1 receptor, but not the D5 receptor, can couple to Gαq to stimulate phospholipase Cβ. ahajournals.org This suggests a degree of specificity in G protein coupling even between the closely related D1 and D5 subtypes.

Distinct from the D1 receptor, the D5 receptor has been shown to couple to the G12/13 family of G proteins. ahajournals.org Research has demonstrated a physical association between the D5R and both Gα12 and Gα13 in rat kidney proximal tubule cells and in transfected HEK293 cells. ahajournals.org Techniques such as laser confocal microscopy and co-immunoprecipitation have confirmed the colocalization and interaction of these proteins. Furthermore, stimulation with a D1-like agonist, fenoldopam, was found to increase the association between the D5R and both Gα12 and Gα13. ahajournals.org This differential coupling to G12/13 distinguishes D5R signaling from that of the D1R and suggests unique physiological roles related to this pathway. ahajournals.org

Table 1: G Protein Coupling Profile of the Dopamine D5 Receptor

G Protein FamilySubtype(s)Coupling StatusPrimary EffectorResearch Finding SummaryCitations
Gs Gs, GαolfConfirmedAdenylyl CyclaseCanonical pathway for D1-like receptors, leading to cAMP production. nih.govnih.govnih.gov
Gq/11 GαqNot typically observedPhospholipase CEvidence suggests D1R, but not D5R, may couple to Gαq in the presence of adaptor proteins. ahajournals.org
G12/13 Gα12, Gα13ConfirmedRhoGEFsD5R, but not D1R, physically associates with Gα12 and Gα13; this interaction is enhanced by agonist stimulation. ahajournals.org

Downstream Effector Pathways

Following G protein activation, the signal is propagated by downstream effector enzymes and second messengers. The most well-characterized pathway for the D5R involves the production of cyclic AMP and the subsequent activation of Protein Kinase A.

The primary effector for the Gs/olf pathway activated by the D5R is adenylyl cyclase (AC). nih.gov AC is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). cuny.edu The activation of the D5R leads to a Gαs/olf-mediated stimulation of AC activity, resulting in a rapid increase in intracellular cAMP levels. innoprot.comwikipedia.org This mechanism has been demonstrated in various experimental systems, including stably transformed Chinese hamster ovary (CHO) cell lines expressing the human D5 receptor, where agonists modulate gene expression through cAMP responsive elements. nih.gov

The accumulation of intracellular cAMP leads to the activation of its main downstream target, cAMP-dependent Protein Kinase A (PKA). nih.gov PKA is a holoenzyme that, upon binding cAMP, releases its catalytic subunits. youtube.com These active subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity. nih.gov

A key substrate of PKA in dopamine-receptive neurons, particularly the medium spiny neurons of the striatum, is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). qiagen.comnih.gov PKA phosphorylates DARPP-32 at the Threonine-34 (Thr34) residue. This phosphorylation converts DARPP-32 into a potent inhibitor of Protein Phosphatase-1 (PP1). nih.gov By inhibiting PP1, the dephosphorylation of other PKA substrates is reduced, leading to an amplification and prolongation of the initial dopamine signal. nih.gov This feedback mechanism is crucial for integrating signals and regulating neuronal excitability and gene expression in response to dopamine. qiagen.com

Table 2: Key Components of the D5R Downstream Signaling Cascade

ComponentDescriptionRole in PathwayActivating SignalKey Substrates/ProductsCitations
Adenylyl Cyclase (AC) Membrane-bound enzymeSecond messenger synthesisActivated Gαs/olf subunitConverts ATP to cyclic AMP (cAMP) nih.govcuny.edu
Cyclic AMP (cAMP) Second messengerAllosteric activator of PKASynthesized by Adenylyl CyclaseBinds to regulatory subunits of PKA nih.govwikipedia.org
Protein Kinase A (PKA) Serine/threonine kinasePhosphorylates target proteinsBinding of cAMPDARPP-32, CREB, ion channels nih.govnih.gov
DARPP-32 PhosphoproteinSignal integration and amplificationPhosphorylation by PKA at Thr34Inhibits Protein Phosphatase-1 (PP1) when phosphorylated qiagen.comnih.gov

Phospholipase C (PLC) and Intracellular Calcium Mobilization

A significant body of evidence demonstrates that the this compound is crucially involved in activating the phospholipase C (PLC) signaling pathway. nih.govnih.gov This function is considered a distinct characteristic compared to the D1 receptor, which does not independently mediate this effect. nih.govlions-talk-science.org Activation of D5R leads to the stimulation of PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net

The coupling of the D5 receptor to PLC is mediated by Gq/11 proteins. nih.govnih.gov Research using D5 receptor knockout mice has confirmed that these receptors are required for dopamine and selective D1-like agonists to induce PLC-mediated phosphoinositide signaling in the brain. nih.govnih.gov In these mutant mice, the ability of dopamine agonists to stimulate the production of inositol phosphates and diacylglycerol was significantly diminished or completely absent in brain regions such as the hippocampus, cortex, and striatum. nih.gov

A primary consequence of IP3 production is the mobilization of intracellular calcium (Ca2+). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. nih.gov Studies have shown that D5 receptors, when expressed alone, can trigger a robust calcium signal. nih.gov This signaling is critically dependent on the influx of extracellular calcium through store-operated calcium channels, in addition to the release from intracellular stores. nih.gov Furthermore, research indicates that dopamine can be transported into postsynaptic cells and activate intracellularly localized D5 receptors, leading to the mobilization of cytosolic calcium. frontiersin.org In primary cultures of hippocampal and neocortical neurons, D1/D5 receptor agonists have been shown to cause a significant increase in intracellular calcium levels, a response that occurs even in the absence of extracellular calcium, confirming the release from internal stores. nih.govphysiology.org

Key Findings in D5R-Mediated PLC Activation and Calcium Signaling
FindingExperimental ModelKey Agonist(s) UsedReference(s)
D5 receptors are required for dopaminergic activation of PLC.D5 receptor knockout miceDopamine, SKF83959 nih.govnih.gov
D5R-mediated calcium signal is Gq/11 protein-linked and PLC-mediated.HEK-293 cells expressing D5RSKF 81297, Quinpirole nih.gov
D1/D5 agonists stimulate Ca2+ release from internal stores in neurons.Primary cultures of neocortical and hippocampal neuronsNot specified nih.govphysiology.orgsemanticscholar.org
Intracellular D5 receptors can be stimulated to mobilize cytosolic calcium.Human D5-receptor-transfected U2-OS cellsDopamine frontiersin.org

Protein Kinase C (PKC) Activation

The activation of Protein Kinase C (PKC) is a direct downstream consequence of the D5R-PLC signaling axis. frontiersin.orgnih.gov The production of diacylglycerol (DAG) from PIP2 hydrolysis is the key step linking PLC to PKC. DAG acts as a second messenger that, along with phospholipids (B1166683) like phosphatidylserine, recruits and activates PKC isoforms at the cell membrane. wikipedia.org

While the canonical D1-like receptor pathway involves Gαs and cAMP, the coupling of D5 receptors to Gq proteins provides a distinct mechanism for PKC activation. frontiersin.orgnih.gov This pathway allows D5 receptors to regulate a host of cellular functions through PKC-mediated phosphorylation of various substrate proteins. researchgate.net PKC plays a crucial role in transmembrane signal transmission and can regulate cellular metabolism, growth, and differentiation. nih.govresearchgate.net In the context of dopaminergic signaling, PKC has been shown to modulate dopamine release and the reuptake of dopamine by influencing the dopamine transporter (DAT). nih.gov Studies have indicated that PKC is an important downstream signaling protein in the Gq-PLC pathway activated by D1/D5 receptors. frontiersin.org

MAP Kinase (MAPK) Pathway (e.g., ERK, MEK)

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is another important signaling route modulated by D5 receptors. researchgate.net The MAPK/ERK pathway is a central signaling cassette that regulates a wide range of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. nih.gov

Activation of D1-like receptors, including D5, can trigger crosstalk with the MAPK-MEK-ERK pathway. researchgate.net Research in hippocampal neurons has demonstrated that D1/D5 receptor signaling regulates synaptic plasticity through sustained activation of ERK1/2. nih.gov This sustained activation is crucial for processes like long-term potentiation (LTP) and memory formation. nih.gov The activation of ERK can lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which is vital for associative plasticity. nih.gov In CD4+ T-cells, the D5 receptor has been shown to be involved in modulating ERK phosphorylation, thereby regulating T-cell activation and differentiation. uss.cl This indicates that D5R-mediated ERK signaling is not confined to the central nervous system.

Akt-GSK3 Pathway

The D5 receptor plays a novel physiological role as a regulator of the Akt-GSK3 signaling pathway. nih.gov Akt, also known as Protein Kinase B, and Glycogen (B147801) Synthase Kinase 3 (GSK3) are key kinases involved in cell survival, metabolism, and neurodevelopment. nih.gov Typically, Akt is activated by phosphorylation and, in turn, phosphorylates and inactivates GSK3. nih.gov

Studies have demonstrated that acute activation of the D5 receptor in the prefrontal cortex enhances Akt signaling. nih.gov This is evidenced by an increased total expression of Akt and its phosphorylation at the Ser473 residue, which is linked to the activation of Akt's kinase activity. nih.gov This D5R-mediated activation of Akt leads to a subsequent increase in the inhibitory phosphorylation of both GSK-3α and GSK-3β, effectively deactivating them. nih.gov This signaling cascade has been linked to the regulation of brain-derived neurotrophic factor (BDNF), suggesting a pathway where D5R activation enhances BDNF signaling, which then induces Akt phosphorylation. nih.gov

Summary of D5R Effects on the Akt-GSK3 Pathway in Rodent Prefrontal Cortex
ProteinEffect of D5R ActivationFunctional ConsequenceReference(s)
AktIncreased total expression and phosphorylation at Ser473Activation of Akt kinase activity nih.gov
GSK-3α / GSK-3βIncreased inhibitory phosphorylationDeactivation of GSK-3 nih.gov
iNOS (downstream of GSK-3β)Increased expressionFurther downstream signaling nih.gov

Calcium/Calmodulin-dependent Kinases (CaMKs)

The mobilization of intracellular calcium initiated by D5 receptor activation provides the trigger for another class of signaling molecules: the Calcium/Calmodulin-dependent Kinases (CaMKs). When intracellular Ca2+ levels rise, calcium binds to the ubiquitous protein calmodulin. The Ca2+/calmodulin complex then binds to and activates CaMKs, most notably CaMKII.

Dopamine receptor signaling, including that from D5 receptors, regulates neuronal processes in part by modulating CaMKII pathways. consensus.app Specifically, the formation of D5-D2 receptor heteromers has been reported to activate a CaMKII signaling pathway. nih.gov This pathway is initiated by the D5R-mediated increase in intracellular calcium. nih.govnih.gov Activation of CaMKII is a critical step in translating the transient calcium signal into longer-lasting changes in synaptic function and neuronal growth, such as the expression of BDNF. pnas.org For instance, stimulation of D1-D2 receptor heteromers, a complex that can involve D5, leads to the rapid activation of CaMKIIα in both the cytosol and the nucleus. pnas.org

G Protein-Independent Signaling

Beyond the classical G protein-mediated pathways, GPCRs like the this compound can also signal through G protein-independent mechanisms. These alternative pathways often involve the recruitment of multifunctional adaptor proteins known as arrestins.

β-Arrestin-dependent Signaling

β-arrestins were initially identified for their role in homologous desensitization of GPCRs. Following agonist-induced receptor phosphorylation by G protein-receptor kinases (GRKs), β-arrestins are recruited to the receptor. nih.gov This binding sterically hinders the receptor's interaction with G proteins, thereby terminating G protein-dependent signaling, and facilitates receptor internalization. nih.govnih.gov

However, β-arrestins are now recognized as versatile scaffolding proteins that can initiate their own wave of signaling, independent of G proteins. semanticscholar.org By forming signaling complexes, β-arrestins can link dopamine receptors to various downstream effectors, including components of the MAPK and Akt pathways. semanticscholar.orgcdnsciencepub.com While much of the detailed research on β-arrestin-dependent signaling has focused on the D2 receptor, the fundamental mechanism is applicable to all dopamine receptors, including D5. nih.govnih.gov For the D1-like receptor family, β-arrestin recruitment provides a non-canonical signaling pathway that can modulate distinct cellular and behavioral outcomes compared to the canonical G protein pathways. nih.gov The identification of this signaling function for β-arrestins downstream of dopamine receptors adds a significant layer of complexity to the mechanisms that mediate dopaminergic neurotransmission. nih.govsemanticscholar.org

Ion Channel Modulation

The this compound exerts significant control over neuronal excitability and synaptic plasticity through the modulation of various ion channels. This regulation is achieved through both direct and indirect mechanisms, influencing the activity of KCNQ channels, AMPA receptors, and NMDA receptors.

KCNQ Channels: The D5 receptor is involved in the modulation of KCNQ channels, which are voltage-gated potassium channels that generate the M-current, a key regulator of neuronal excitability. The D5 receptor, in cooperation with M1 muscarinic and β2-adrenergic receptors, can lead to the deactivation of KCNQ channels. wikipedia.org This process is mediated by the redundant activation of phospholipase C in the basolateral amygdala. wikipedia.org The subsequent inhibition of the M-current lowers the threshold for action potential generation, thereby increasing neuronal excitability. Furthermore, research on the highly homologous D1 receptor has shown that its activation can inhibit KCNQ-mediated currents through an ERK-dependent phosphorylation of the KCNQ2 subunit, suggesting a potential direct mechanism for D5 receptor modulation of these channels. nih.gov

AMPA Receptors: The D5 receptor also influences glutamatergic transmission by modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Activation of D1/D5 receptors has been observed to cause a slight reduction in the non-NMDA component of excitatory postsynaptic currents (EPSCs), which is primarily mediated by AMPA receptors. nih.govmdpi.com This effect is thought to occur through a modest decrease in the probability of glutamate (B1630785) release. nih.govmdpi.com At the post-synaptic level, D1/D5 receptor signaling, through the activation of protein kinase A (PKA), can lead to the phosphorylation of the GluA1 subunit of AMPA receptors. This phosphorylation is a critical step in the trafficking and synaptic insertion of AMPA receptors, thereby influencing synaptic strength and plasticity. nih.gov

NMDA Receptors: The interaction between the D5 receptor and N-methyl-D-aspartate (NMDA) receptors is particularly complex, leading to a bidirectional modulation of NMDA receptor function. The outcome of this modulation—potentiation or depression—is dependent on the subunit composition of the NMDA receptor. jneurosci.org In hippocampal CA1 pyramidal cells, activation of D1/D5 receptors leads to the potentiation of synaptic currents mediated by NMDA receptors containing the NR2B subunit. jneurosci.org Conversely, NMDA receptors that include the NR2A subunit are depressed following D1/D5 receptor activation. jneurosci.org The depression of NR1/NR2A-containing receptors is mediated by a direct protein-protein interaction between the C-terminal region of the D1/D5 receptor and the NR2A subunit. jneurosci.org In contrast, the potentiation of NR2B-containing receptors is dependent on G-protein activation. jneurosci.org

Ion ChannelModulatory Effect of D5 Receptor ActivationKey Signaling Molecules Involved
KCNQ Channels Deactivation/InhibitionPhospholipase C, ERK
AMPA Receptors Slight reduction in EPSCs, Phosphorylation of GluA1Protein Kinase A (PKA)
NMDA Receptors Bidirectional modulation (Potentiation or Depression)G-protein, Direct protein-protein interaction

Cross-talk with Other Signaling Systems

The functional repertoire of the this compound is significantly expanded through its extensive cross-talk with a variety of other receptor systems. These interactions, often occurring through the formation of receptor heteromers, allow for the integration of diverse signaling inputs and a finer tuning of neuronal responses.

The D5 receptor, much like the highly homologous D1 receptor, is known to engage in significant cross-talk with adenosine A1 receptors. This interaction is primarily characterized by the formation of A1-D1/D5 receptor heteromers. nih.govnih.govresearchgate.net The formation of these heteromeric complexes leads to an antagonistic relationship between the two receptor systems. nih.govnih.govresearchgate.net Activation of the adenosine A1 receptor within this complex can inhibit the signaling of the D1/D5 receptor. nih.govnih.govresearchgate.net Specifically, in cells where A1 and D1 receptors are co-expressed, combined treatment with agonists for both receptors results in a substantial reduction in the D1 receptor-induced accumulation of cyclic AMP (cAMP). nih.govresearchgate.net This antagonistic modulation provides a mechanism for adenosine to temper dopamine-mediated signaling.

The this compound collaborates with M1 muscarinic acetylcholine (B1216132) receptors in modulating neuronal function, particularly in the context of memory consolidation. It has been demonstrated that D5 receptors, M1 receptors, and β2-adrenergic receptors work in concert to consolidate cued fear memory. wikipedia.org The signaling pathway underlying this cooperation involves the redundant activation of phospholipase C in the basolateral amygdala, which in turn leads to the deactivation of KCNQ channels and a subsequent increase in neuronal excitability. wikipedia.org

There is a synergistic interaction between the this compound and β-adrenergic receptors. As mentioned previously, the D5 receptor, along with M1 muscarinic receptors, cooperates with β2-adrenergic receptors in the consolidation of fear memories through a phospholipase C-dependent pathway. wikipedia.org Furthermore, evidence from studies on D2-like dopamine receptors and β2-adrenergic receptors suggests the formation of signaling complexes, which may also be a feature of D1-like receptor interactions. This suggests a potential for direct or indirect G-protein signaling synergy between D5 and β-adrenergic receptors to fine-tune cellular responses to both dopamine and adrenergic agonists.

The this compound and the angiotensin II type 1 (AT1) receptor exhibit a reciprocal regulatory relationship. This interaction has been extensively studied in renal proximal tubule cells, where the two receptors are co-localized. nih.gov Activation of the AT1 receptor by angiotensin II leads to a decrease in the expression of D5 receptors. nih.gov Conversely, the absence of the D5 receptor results in higher levels of AT1 receptor protein. nih.gov While much of the research has been in the context of renal function and blood pressure regulation, there is also evidence for this interaction within the central nervous system. In the brain, D5 receptors may regulate AT1 receptors through proteasome-mediated mechanisms, and this cross-talk has been implicated in neuroinflammation and neurotoxicity. nih.gov

As detailed in section 4.3.2, the this compound has a profound and multifaceted interaction with the NMDA receptor. This cross-talk involves both direct physical interactions between the two receptors and modulation through intracellular second messenger cascades. The D1/D5 receptor can physically couple with the NR1 and NR2A subunits of the NMDA receptor. jneurosci.org This physical interaction is thought to mediate the depression of NMDA receptor currents. In addition to this direct interaction, D1/D5 receptor signaling through the Gαs/olf-adenylyl cyclase-PKA pathway can potentiate NMDA receptor function, particularly for those receptors containing the NR2B subunit. jneurosci.org This dual modulatory capability allows the D5 receptor to exert fine control over synaptic plasticity and glutamatergic neurotransmission.

Interacting ReceptorNature of InteractionKey Functional Outcome
Adenosine A1 Receptor HeteromerizationAntagonistic modulation of D5 receptor signaling
Muscarinic M1 Receptor Cooperative signalingConsolidation of fear memory
β-Adrenergic Receptor Cooperative signalingConsolidation of fear memory
Angiotensin II Type 1 (AT1) Receptor Reciprocal negative regulationModulation of receptor expression
NMDA Receptor Physical and signaling interactionBidirectional modulation of NMDA receptor function

GABAergic System Interactions

The this compound (D5R) modulates the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, through multifaceted signal transduction mechanisms. These interactions are not limited to the canonical G-protein-coupled receptor (GPCR) signaling cascades but also involve direct physical coupling between the D5R and the GABA type A receptor (GABAAR), leading to complex and regionally specific regulation of GABAergic transmission. mdpi.comnih.govnih.gov

Direct Physical Interaction and Reciprocal Modulation

A significant mechanism for D5R-GABAergic cross-talk is the direct physical binding between the two receptor complexes. nih.gov Research has demonstrated that the C-terminal domain of the D5R selectively interacts with the second intracellular loop of the GABAAR γ2 subunit. nih.govnih.gov This protein-protein coupling, shown to occur in hippocampal neurons, allows for a rapid form of modulation that is independent of traditional second messenger systems. mdpi.comnih.gov

This physical association results in the formation of dynamic D5R-GABAAR surface clusters and enables mutually inhibitory functional interactions. mdpi.comnih.govnih.gov Specifically, activation of the D5R by dopamine can lead to a decrease in GABAAR-mediated currents, while conversely, the presence of GABA can reduce D5R-mediated cyclic AMP (cAMP) production. mdpi.comresearchgate.net

Disruption of this physical interaction highlights its functional importance. The introduction of a competing peptide that mimics the D5R C-terminal domain prevents the co-localization of the two receptors. mdpi.comnih.gov This uncoupling leads to a significant increase in the lateral diffusion of both D5 and GABAA receptors on the neuronal surface, a reduction in the number of stable, immobile synaptic GABAARs, and a consequent robust depression of evoked GABAergic currents. nih.govresearchgate.netnih.gov

Table 1: Impact of Disrupting the D5R-GABAAR Interaction in Hippocampal Neurons

ParameterControl ConditionAfter Application of Disrupting PeptideReference
Receptor Co-localizationD5R and GABAAR form surface clustersImpaired co-localization and clustering mdpi.comnih.gov
GABAAR Surface DynamicsLower diffusion, higher immobile fraction at synapsesIncreased diffusion coefficient and explored area; drop in immobile synaptic receptors nih.govnih.gov
Evoked GABAergic CurrentsBaseline amplitudeRobust depression of current amplitude nih.govresearchgate.netnih.gov

Modulation via Intracellular Signaling Cascades

In addition to direct physical coupling, D5R activation modulates GABAergic function through intracellular signaling pathways, most notably in striatal cholinergic interneurons. nih.govbuffalo.edu In this context, D5R activation leads to an enhancement of a specific subset of GABAA currents that are sensitive to zinc (Zn2+). nih.govbuffalo.edu

This modulation is dependent on a Protein Kinase A (PKA) and Protein Phosphatase 1 (PP1) signaling cascade. nih.govbuffalo.edu The process is initiated by the D5R, a Gs-coupled receptor, stimulating adenylyl cyclase to produce cAMP, which in turn activates PKA. wikipedia.orgnih.gov However, the ultimate effect of enhancing GABAA currents is mediated by the dephosphorylation of the GABAA receptor or an associated regulatory protein. nih.govbuffalo.edu This is evidenced by the fact that inhibiting PKA blocks the D5R-mediated enhancement, and inhibiting PP1 also blocks this effect. buffalo.edu This suggests that PKA activation is a necessary upstream step that leads to the activation of PP1, which then dephosphorylates a target to enhance the GABAA current.

Further studies have explored the role of Protein Kinase C (PKC), another serine/threonine kinase known to regulate GABAA receptors. buffalo.edunih.gov Activation of PKC with agents like phorbol-12-myristate-13-acetate (PMA) reduces the amplitude of GABAA currents. However, this reduction does not prevent the subsequent enhancement of the current by D5R activation. buffalo.edu This finding suggests that the D5R-PKA-PP1 pathway and the PKC pathway may target distinct phosphorylation sites or different populations of GABAA receptors. buffalo.edu

Table 2: Pharmacological Modulation of GABAA Currents in Striatal Cholinergic Interneurons

CompoundTarget/MechanismEffect on GABAA CurrentInteraction with D5R-Mediated EnhancementReference
SKF 81297D1/D5 receptor agonistEnhances (reversibly)N/A (Induces effect) buffalo.edu
SCH 23390D1/D5 receptor antagonistNo direct effect on basal currentBlocks the enhancement caused by SKF 81297 buffalo.edu
cpt-cAMPMembrane-permeant cAMP analogEnhances (mimics D5R activation)N/A buffalo.edu
PKI (5-24)PKA inhibitory peptideNo direct effect on basal currentSignificantly reduces enhancement by SKF 81297 buffalo.edu
Okadaic AcidProtein Phosphatase (PP1/PP2A) inhibitorNo effect on basal currentEliminates the enhancement caused by SKF 81297 buffalo.edu
PMAPKC activatorReduces amplitudeDoes not prevent subsequent enhancement by D5R activation buffalo.edu

Receptor Dynamics and Regulation

Ligand Binding and Affinity

The interaction between a receptor and its ligands is the initial step in signal transduction. The affinity of these interactions determines the concentration of a ligand required to elicit a biological response.

The dopamine (B1211576) D5 receptor is distinguished from its close homolog, the D1 receptor, by its significantly higher affinity for the endogenous neurotransmitter, dopamine. wikipedia.org Research has consistently shown that the D5 receptor binds dopamine with an approximately 10-fold higher affinity than the D1 receptor. nih.gov This high-affinity binding is a key pharmacological characteristic, suggesting that the D5 receptor can be activated by lower concentrations of dopamine. The reported binding affinity (pKi) for dopamine at the human D5 receptor is 6.6, which corresponds to a Ki value in the nanomolar range, underscoring this high-affinity interaction. nih.govguidetopharmacology.org

The pharmacological profile of the D5 receptor is complex due to its high structural homology with the D1 receptor, which complicates the development of D5-selective ligands. wikipedia.org Consequently, many available compounds exhibit activity at both receptor subtypes. Generally, D5 receptors tend to show a higher affinity for agonists and a lower affinity for antagonists when compared to D1 receptors. nih.gov

The development of truly selective D5 receptor antagonists is an ongoing area of research that has begun to allow for the pharmacological distinction between D1 and D5 receptor-mediated effects. However, the identification of selective D5 agonists remains a significant challenge. The table below presents binding affinity (Ki) values for several common dopaminergic ligands at the human dopamine D5 receptor.

CompoundCompound ClassKi (nM) at Human D5RReference
DopamineEndogenous Agonist251 nih.gov
Apomorphine (B128758)Agonist380IUPHAR/BPS Guide
SCH23390Antagonist0.7IUPHAR/BPS Guide
SKF38393Partial Agonist141IUPHAR/BPS Guide
FlupentixolAntagonist1.5IUPHAR/BPS Guide

Desensitization Mechanisms

Prolonged or repeated exposure of a receptor to an agonist typically leads to a decrease in its responsiveness, a process known as desensitization. This regulatory feedback mechanism is vital for preventing overstimulation and maintaining cellular homeostasis. Desensitization of GPCRs like the D5 receptor involves multiple processes, including receptor phosphorylation, uncoupling from G proteins, and internalization. These processes are broadly categorized as homologous or heterologous desensitization.

Homologous desensitization is a mechanism in which a receptor becomes refractory to stimulation specifically by its own activating agonist. wikipedia.orgtaylorandfrancis.com This process is agonist-dependent and is confined to the activated receptors. wikipedia.org The canonical pathway for homologous desensitization of GPCRs begins with the agonist-activated receptor being phosphorylated by a family of enzymes known as G protein-coupled receptor kinases (GRKs). wikipedia.org This phosphorylation event increases the receptor's affinity for proteins called arrestins. The binding of arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways and leading to a diminished cellular response.

While this mechanism has been extensively studied for many GPCRs, including the structurally similar D1 receptor, specific research detailing the homologous desensitization of the this compound is limited. psu.edu Given the shared signaling pathways and structural similarities, it is hypothesized that the D5 receptor undergoes a similar GRK- and arrestin-dependent process of homologous desensitization, but direct experimental validation remains an area for future investigation.

Heterologous desensitization is a broader form of regulation where the activation of one receptor pathway leads to the desensitization of other, distinct receptors, even those that have not been directly stimulated by an agonist. taylorandfrancis.com This form of cross-talk is typically mediated by second messenger-activated kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC). nih.gov

Activation of signaling pathways that lead to an increase in intracellular calcium or diacylglycerol can activate PKC. PKC can then phosphorylate a variety of target proteins, including GPCRs, at sites distinct from those targeted by GRKs. This phosphorylation can lead to receptor-G protein uncoupling and a generalized dampening of cellular responsiveness. While PKC is known to play a significant role in regulating the signaling of other dopamine receptor subtypes, such as the D2 receptor, its specific involvement in the heterologous desensitization of the D5 receptor has not been thoroughly characterized. nih.govnih.gov

G protein-coupled receptor kinases (GRKs) are central to the process of homologous desensitization for a vast number of GPCRs. nih.gov This family of serine/threonine kinases specifically recognizes and phosphorylates the active, agonist-bound conformation of a receptor. nih.gov This phosphorylation is the critical first step that initiates the uncoupling of the receptor from its G protein and subsequent recruitment of β-arrestin, which promotes receptor internalization and further signal termination. mdpi.com

Different GRK isoforms are expressed throughout the body and can exhibit specificity for different GPCRs. In the context of dopamine receptors, GRK2 has been implicated in the regulation of D1 and D2 receptors, while GRK6 appears to be a key regulator of postsynaptic D2 and D3 receptors. nih.govmdpi.comnih.govnih.gov Despite the established importance of GRKs in dopamine signaling, the specific GRK isoforms responsible for phosphorylating and desensitizing the this compound have not yet been definitively identified. Studies using knockout models have suggested that GRK2 is primarily involved in regulating D1 receptors, but the corresponding kinase for the D5 receptor remains to be elucidated. mdpi.com

Internalization and Trafficking

Internalization is a critical step in the regulatory lifecycle of the D5 receptor, removing it from the cell surface to attenuate signaling and allowing for either degradation or resensitization. This process is followed by a complex intracellular trafficking itinerary that determines the ultimate fate of the receptor.

Studies have firmly established that the endocytosis of the D5 receptor proceeds via a clathrin- and dynamin-dependent pathway. nih.govnih.gov This is a common mechanism for GPCR internalization, where the receptor, after being tagged for removal from the membrane (often by β-arrestin), is sequestered into clathrin-coated pits. nih.gov

Clathrin is a protein that forms a triskelion-shaped structure, which assembles into a cage-like lattice on the intracellular side of the plasma membrane, causing it to invaginate. wikipedia.org The D5 receptor, along with its associated regulatory proteins, is gathered into these forming pits.

Dynamin , a large GTPase, is then recruited to the neck of the budding vesicle. frontiersin.org It oligomerizes and utilizes the energy from GTP hydrolysis to constrict and sever the vesicle from the plasma membrane, releasing a clathrin-coated vesicle containing the D5 receptor into the cytoplasm. nih.govfrontiersin.orgnih.gov Both agonist-induced and PKC-mediated internalization pathways for the D5 receptor have been shown to be dependent on both clathrin and dynamin. nih.gov

Following endocytosis, GPCRs can be sorted to lysosomes for degradation or recycled back to the plasma membrane. The recycling pathway allows for the rapid restoration of receptor responsiveness, a process known as resensitization. While the closely related D1 receptor is known to rapidly recycle back to the plasma membrane after internalization, the specific details for the D5 receptor are less extensively characterized. biorxiv.org However, evidence suggests that D5 receptors also undergo recycling. nih.gov This process is crucial for maintaining cellular sensitivity to dopamine over time. After internalization into early endosomes, the acidic environment facilitates the dissociation of the agonist. The receptor is then dephosphorylated and sorted into recycling endosomes for transport back to the cell surface, fully capable of initiating signaling once again.

Sorting nexins (SNXs) are a family of proteins characterized by the presence of a Phox (PX) domain, which binds to phosphoinositides, and are involved in sorting and trafficking of transmembrane proteins. nih.gov A strong and functionally significant interaction has been identified between the this compound and Sorting Nexin 1 (SNX1). nih.govnih.gov

SNX1 is crucial for the proper trafficking and function of the D5R. nih.govresearchgate.net Research in human renal proximal tubule cells has shown that SNX1 interacts with the cytoplasmic tail of the D5R. nih.gov Depletion of SNX1 using RNA interference results in a failure of the D5R to internalize upon agonist stimulation. nih.govnih.gov This impairment in trafficking leads to a blunting of D5R-mediated signaling, including reduced cAMP production and altered regulation of downstream targets. nih.govnih.gov These findings indicate that SNX1 is not merely a passive component of the trafficking machinery but an essential protein for orchestrating the endocytosis and subsequent signaling fidelity of the this compound. nih.govahajournals.org

Post-translational Modifications

The function, signaling, and trafficking of the D5 receptor are dynamically regulated by post-translational modifications, which are chemical alterations to the protein after its synthesis. These modifications can dramatically change the receptor's properties.

Phosphorylation is a key post-translational modification regulating D5 receptor activity. As with other D1-like receptors, the D5 receptor couples to Gs proteins, leading to the activation of adenylyl cyclase and production of cAMP, which in turn activates Protein Kinase A (PKA). nih.govnih.gov This cascade provides a pathway for feedback regulation, as PKA can phosphorylate various cellular substrates.

More directly, the desensitization and trafficking of the D5 receptor are regulated by its phosphorylation, typically by GRKs in response to agonist binding. 7tmantibodies.com Specific phosphorylation sites have been identified in the carboxyl-terminal tail of the human D5 receptor at threonines 382 and 386. 7tmantibodies.com Phosphorylation at these sites is detected following stimulation by both high- and low-efficacy agonists and is a critical step for subsequent β-arrestin recruitment and internalization. 7tmantibodies.com Notably, activation of PKC, which can also induce D5R internalization, does not lead to phosphorylation at these specific sites, indicating the involvement of distinct phosphorylation events in different internalization pathways. 7tmantibodies.com In certain pathological contexts, such as with specific genetic mutations, hyperphosphorylation of the D5 receptor has been observed, leading to impaired receptor function.

Ubiquitination

Ubiquitination is a critical post-translational modification process wherein ubiquitin, a small regulatory protein, is attached to substrate proteins, influencing their degradation, trafficking, and signaling. While the role of ubiquitination in the regulation of various G protein-coupled receptors is well-established, direct evidence detailing the ubiquitination of the this compound (D5R) itself and its direct consequences for receptor trafficking remains an area of ongoing investigation.

However, studies have implicated the D5 receptor in ubiquitination pathways, albeit indirectly. Research has shown that activation of the D5R can mediate the degradation of the Angiotensin II Type 1 Receptor (AT1R) through a ubiquitin-proteasome pathway. nih.gov In this process, D5R activation was found to initiate the ubiquitination of the glycosylated AT1R at the plasma membrane, leading to its subsequent degradation. nih.gov This finding highlights a novel mechanism of cross-regulation between different G protein-coupled receptors, where the D5R plays a pivotal role in modulating the expression and function of another receptor via the ubiquitination machinery. nih.gov

While this demonstrates the D5 receptor's capacity to influence ubiquitination-dependent processes, further research is required to elucidate whether the D5 receptor itself undergoes ubiquitination as a primary mechanism for its own internalization, desensitization, or degradation, similar to what has been observed for other dopamine receptor subtypes. The study of receptor ubiquitination often involves complex techniques such as sequential double immunoprecipitation to isolate the ubiquitinated receptor from its interacting proteins. springernature.com Application of such methods to the D5 receptor will be crucial in definitively determining its ubiquitination status and the functional implications thereof.

Receptor Oligomerization and Heteromerization

The traditional view of G protein-coupled receptors (GPCRs) as monomeric signaling entities has been expanded to include the concept of receptor oligomerization, where receptors exist and function as dimers or higher-order oligomers. This phenomenon has been shown to be crucial for the regulation of receptor signaling, pharmacology, and trafficking. The this compound participates in both homodimerization and heterodimerization, leading to novel functional properties.

Homodimerization

The this compound has been shown to form homodimers, which are complexes composed of two identical D5 receptor units. Evidence suggests that these D5R homo-oligomers are functional units that can mediate distinct signaling pathways. A robust calcium signal can be triggered by the activation of D5 receptors when they are expressed alone, and it is understood that these receptors exist as homo-oligomers. nih.gov This calcium signaling is linked to Gq/11 protein activation and is dependent on the influx of extracellular calcium through store-operated channels. nih.gov The formation of D5R homodimers appears to be a prerequisite for this robust calcium response, highlighting a key functional role for this oligomeric state. nih.gov

Heterodimerization (e.g., D2-D5 heteromers, D1-D5 heteromers)

The this compound also engages in the formation of heterodimers, which are complexes formed with other receptor subtypes. This process of heterodimerization can significantly alter the signaling and pharmacological properties of the constituent receptors.

D2-D5 Heteromers: There is substantial evidence for the formation of heterodimers between the dopamine D5 and D2 receptors. nih.govspringernature.com Fluorescence Resonance Energy Transfer (FRET) studies have demonstrated the close proximity of D5 and D2 receptors on the cell surface, indicative of hetero-oligomerization. nih.gov The interaction between these two receptors is mediated by electrostatic interactions between amino acid residues in the C-terminal tail of the D5 receptor and the third intracellular loop of the D2 receptor. nih.gov The co-expression of D2 and D5 receptors is observed in cholinergic interneurons in brain regions such as the striatum, hippocampus, and cerebral cortex, providing a neuroanatomical basis for the formation and function of these heteromers. springernature.com

D1-D5 Heteromers: Due to the high degree of sequence homology between the D1 and D5 receptors, the potential for D1-D5 heterodimerization exists. springernature.com However, the lack of highly selective ligands that can differentiate between D1 and D5 receptors has made the specific study of D1-D5 heteromers challenging. biorxiv.org While both receptors are often co-expressed and share some signaling pathways, distinct trafficking properties have been observed. For instance, in NG108-15 nerve cells, D1 and D5 receptors exhibit different subcellular distribution patterns and trafficking responses to drug stimulation, even when co-expressed in the same cell. elsevierpure.com

Functional Consequences of Oligomerization

The formation of D5 receptor homo- and heterodimers has profound functional consequences, leading to the diversification of dopamine signaling.

The homodimerization of D5 receptors is crucial for the generation of a robust, Gq/11-mediated calcium signal. nih.gov In contrast, the heterodimerization of D5 receptors with D2 receptors leads to a modification of this signaling pathway. When D5 and D2 receptors form a heteromer, the robust calcium signal typically produced by D5R homodimers is attenuated. springernature.comnih.gov However, the co-activation of both the D5 and D2 components of the heteromer can restore the maximal calcium release. nih.gov

The calcium signaling mediated by the D2-D5 heteromer is mechanistically distinct from that of the D1-D2 heteromer. springernature.comyoutube.com While the D1-D2 heteromer-induced calcium signal relies on intracellular calcium release from inositol (B14025) trisphosphate-sensitive stores, the D2-D5 heteromer-mediated calcium signal is critically dependent on the influx of extracellular calcium via store-operated channels. springernature.comnih.govyoutube.com This highlights how heterodimerization can create novel signaling platforms with unique properties.

Furthermore, the interaction between D5 and D2 receptors within a heteromer can have opposing effects on downstream signaling pathways. For example, in some cellular contexts, D5R signaling is counteracted by D2R signaling, and the formation of D2-D5 heterodimers can modulate the sensitivity of cells to D2 receptor antagonists. frontiersin.org

Physiological Roles in Neural Circuits and Systems

Cognitive Functions

DRD5 is implicated in several aspects of cognitive processing, with research highlighting its influence on working memory, learning, memory consolidation, attention, and decision making. ontosight.aimdpi.comfrontiersin.org

Working Memory

Working memory, the ability to temporarily hold and manipulate information, is influenced by dopamine (B1211576) signaling, including that mediated by D1-like receptors (D1 and D5). wikipedia.orgfrontiersin.orgoup.com Studies utilizing genetically modified mice have provided insights into the specific contribution of DRD5 to working memory. For instance, both heterozygous (D5+/-) and homozygous (D5-/-) knockout mice for the Drd5 gene exhibit deficits in spatial working memory tasks, such as the T-maze, particularly when the working memory load is increased. frontiersin.orgnih.govresearchgate.net These findings suggest a direct role for DRD5 in prefrontal cortex-dependent higher-order cognitive functions like spatial working memory and recency memory. frontiersin.orgnih.gov

Research indicates that dysregulated expression of DRD5 in the prefrontal cortex can lead to working memory deficits. researchgate.netnih.gov This is supported by findings showing that reduced expression of DRD5 in the prefrontal cortex of rats induces deficits in recognition, association, and spatial memory. nih.gov

Learning and Memory

Beyond working memory, the dopamine D5 receptor is involved in broader aspects of learning and memory, including associative learning and the consolidation of fear memories. wikipedia.orgnih.govresearchgate.net

Studies in rats have demonstrated that reduced expression of DRD5 in the prefrontal cortex leads to impairments in various memory tasks, including object recognition, object location, and associative recognition memory. nih.gov These deficits are associated with alterations in neuronal oscillatory activity in brain regions like the prefrontal cortex, orbitofrontal cortex, and hippocampus, as well as increased activity of glycogen (B147801) synthase kinase-3 beta (GSK-3β), a protein linked to cognitive function. nih.gov

DRD5 is also associated with the consolidation of fear memories, particularly within the amygdala. wikipedia.orgjneurosci.org Research suggests that D5 receptors, along with other G protein-coupled receptors like M1-muscarinic receptors and beta-2 adrenergic receptors, may cooperatively activate phospholipase C in the basolateral amygdala, a process implicated in consolidating cued fear memory. wikipedia.orgjneurosci.org Agonists of D5 receptors have been shown to enhance fear memory consolidation in mice. jneurosci.org

Attention

Dopamine signaling plays a crucial role in regulating attention, and the D5 receptor is believed to contribute to this function. ontosight.aimedlineplus.govdnalabsindia.com Polymorphisms in the DRD5 gene have been associated with attention-deficit/hyperactivity disorder (ADHD), a condition characterized by difficulties with attention, impulsivity, and hyperactivity. rndsystems.commedlineplus.govdnalabsindia.commedlineplus.govwikigenes.org While the exact mechanism is still under investigation, variations in the DRD5 gene, such as the DRD5-CA repeat polymorphism, may affect DRD5 expression levels in brain regions involved in executive functions like attention. dnalabsindia.commedlineplus.gov

Decision Making

The prefrontal cortex, a region where DRD5 is expressed, is a pivotal area for orchestrating cognitive processes, including decision making. mdpi.commedlineplus.govdnalabsindia.com While research specifically isolating the role of DRD5 in decision making is ongoing, its presence and function in these critical cognitive circuits suggest its potential involvement in this complex process. mdpi.comdnalabsindia.com

Motor Control and Locomotion

Dopamine is a key neurotransmitter in the central nervous system involved in motor function, and the D5 receptor contributes to the modulation of motor control and locomotion. ontosight.aiwikipedia.orgmdpi.commdpi.com

Psychostimulant-Induced Locomotion Modulation

The D5 receptor is believed to participate in modulating locomotion induced by psychostimulants. wikipedia.org Studies in mice lacking D5 receptors have shown an increased motor response to the administration of methamphetamine compared to wild-type mice. wikipedia.org This suggests that DRD5 may play a role in controlling or regulating motor activity in response to psychostimulant exposure. wikipedia.org While the precise mechanisms are still being elucidated, this finding indicates a potential inhibitory or modulatory role of DRD5 in psychostimulant-induced hyperlocomotion.

Data Table 1: Impact of DRD5 Manipulation on Memory in Rats

Study DesignBrain Region TargetedDRD5 ManipulationMemory TaskObserved EffectCitation
AAV-mediated shRNA knockdown in ratsPrefrontal CortexReduced expressionObject RecognitionDeficits nih.gov
AAV-mediated shRNA knockdown in ratsPrefrontal CortexReduced expressionObject LocationImpaired spatial memory nih.gov
AAV-mediated shRNA knockdown in ratsPrefrontal CortexReduced expressionAssociative RecognitionImpairment nih.gov
AAV-mediated shRNA knockdown in ratsPrefrontal CortexReduced expressionY-mazeImpairment on long-term memory (no effect on short-term) nih.gov

Data Table 2: Impact of DRD5 Genetic Modification on Working Memory in Mice

Study DesignDRD5 GenotypeWorking Memory TaskObserved EffectCitation
Drd5 knockout miceD5+/-Discrete paired-trial variable-delay T-mazeImpaired performance under high working memory load frontiersin.orgnih.gov
Drd5 knockout miceD5-/-Discrete paired-trial variable-delay T-mazeImpaired performance under high working memory load frontiersin.orgnih.gov
Drd5 knockout miceD5-/-Temporal order object recognitionSignificant memory deficits frontiersin.orgnih.gov

Modulation of Cholinergic Interneurons in Striatum

Striatal cholinergic interneurons (CINs) are a small but influential population of neurons that modulate striatal output by regulating the activity of spiny projection neurons and dopamine release. inserm.frfrontiersin.org These interneurons co-express D2 and D5 receptors. frontiersin.orgconsensus.app While D2 receptors typically exert inhibitory effects on CINs, D5 receptors, as a D1-like subtype, are present on CINs and mediate postsynaptic depolarization, thereby increasing their excitability. consensus.app

Research indicates that D5 receptor activation can enhance certain GABAA currents through a PKA/PP1 signaling cascade, potentially impacting learning-related signaling. consensus.app Studies using D5 receptor knockout mice have shown that the D5 receptor is a critical activator of CINs, influencing markers of activity such as pERK and pS6. inserm.frnih.gov This suggests that D5R contributes to the activation of CINs, particularly in contexts like L-DOPA induced dyskinesia in parkinsonian models. inserm.frnih.gov Furthermore, while ambient dopamine may not significantly modulate CIN activity via D5R, pharmacological stimulation of D1/D5 receptors has been shown to inhibit the pause response in CINs, likely through inhibitory effects of D5R on Kv1 channels. biorxiv.org This modulation by D5R may be particularly relevant during phasic dopamine release. biorxiv.org

Sensory Processing

Dopamine receptors are involved in various aspects of sensory processing.

Dopamine plays a significant role in the olfactory bulb, influencing the processing of odors and the adaptation of the bulbar network. frontiersin.org D5 receptors have been found in the neuropil of the glomerular, inner plexiform, external plexiform, and granular layers of the olfactory bulb. frontiersin.org While D2 receptors are known to play a prominent inhibitory role in olfaction by modulating glutamate (B1630785) release from olfactory sensory fibers, the specific functional contribution of D5 receptors in olfactory processing is an area of ongoing research. frontiersin.org D5 receptors are believed to play a role in olfaction and memory. mdpi.com

The dopaminergic system is recognized for its critical role in pain modulation within the central nervous system, including the spinal cord. nih.govnih.gov Descending dopaminergic projections from the hypothalamic A11 nucleus to the spinal dorsal horn are involved in modulating nociceptive processing. nih.govnih.gov

Both D1 and D5 receptors are expressed in the spinal cord and have been implicated in pain modulation. nih.govnih.gov Studies suggest that D1/D5 receptors are involved in mechanisms of spinal hyperalgesic priming and the maintenance of pathological pain plasticity. nih.gov Activation of spinal D1/D5 receptors can promote a shift from Hebbian to non-Hebbian long-term potentiation (LTP) at sensory synapses onto lamina I spinoparabrachial neurons, which are responsible for transmitting pain and itch information to the brain. jneurosci.orgresearchgate.netstmarys-ca.edu This D1/D5R-enabled non-Hebbian plasticity is dependent on the co-activation of mGluR5 receptors and intracellular Ca2+ release. jneurosci.orgstmarys-ca.edu Research in D5 receptor knockout mice indicates that D5R signaling contributes to the long-term metaplasticity of sensory synapses observed after neonatal tissue injury. jneurosci.orgstmarys-ca.edu Furthermore, genetic ablation of the D5 receptor has been shown to reduce acute pain responses and prevent hyperalgesic priming in male mice, highlighting a critical role for D5Rs in pathological pain, at least in a sex-dependent manner. nih.gov Upregulation of D5 dopamine receptors has been observed in some patients with migraine, suggesting a potential involvement in headache pathogenesis. nih.gov

Neuroendocrine Regulation

Dopamine receptors in the hypothalamus are involved in regulating hormone release. mdpi.com

Dopamine plays a role in endocrine regulation and metabolism. mdpi.com While both D1 and D2 receptors may participate in modulating hormone release, the specific involvement of D5 receptors in the secretion of hormones other than prolactin requires further detailed investigation. mdpi.com D5 receptors are expressed in the hypothalamus. wikipedia.orgnih.gov

Dopamine is the primary neuroendocrine inhibitor of prolactin secretion from the anterior pituitary gland, acting primarily through D2 receptors. hilarispublisher.comfrontiersin.org However, studies have provided evidence that D1 and D5 receptors can also modulate prolactin release, and paradoxically, can stimulate it under certain experimental conditions. nih.govoup.com In vitro studies using cells expressing human D1 or D5 receptors demonstrated that dopamine could increase prolactin release. nih.govoup.com The presence of mRNA for D5 receptors has been detected in rat anterior pituitary glands, supporting the possibility that D5 receptors are involved in the in vivo modulation of prolactin release, potentially mediating stimulatory effects. nih.govoup.com

Summary Table: this compound Physiological Roles

Physiological System/CircuitSpecific RoleKey Findings
Striatal Cholinergic InterneuronsModulation of excitability and activityMediates postsynaptic depolarization; enhances GABAA currents; critical activator influencing pERK and pS6; modulates pause response via Kv1 channels. inserm.frconsensus.appnih.govbiorxiv.org
OlfactionInvolvement in olfactory processing and memoryFound in various layers of the olfactory bulb; believed to play a role in olfaction and memory. frontiersin.orgmdpi.com
Pain Perception (Spinal Cord)Modulation of nociceptive processing and pain chronicityInvolved in spinal hyperalgesic priming and pathological pain plasticity; promotes non-Hebbian LTP at sensory synapses; contributes to metaplasticity; reduces acute pain and prevents priming in males. nih.govnih.govjneurosci.orgresearchgate.netstmarys-ca.edu
Neuroendocrine RegulationPotential role in hormonal secretion; involvement in prolactin release modulationExpressed in the hypothalamus; mRNA detected in anterior pituitary; capable of stimulating prolactin release in vitro; may mediate stimulatory effects on prolactin in vivo. wikipedia.orgnih.govmdpi.comnih.govoup.com

Synaptic Plasticity

Dopamine, acting through D1/D5 receptors, is a key neuromodulator in the enablement of synaptic plasticity, especially forms that persist for longer durations, analogous to long-term memory. oup.comresearchgate.net These receptors are pivotal in conferring properties like novelty and reward to information processed by the hippocampus, thereby influencing memory encoding and retention. oup.comresearchgate.net D1/D5 receptors have been shown to regulate both persistent LTP and persistent LTD, suggesting their control over the type and qualitative content of stored information in the hippocampus. oup.comresearchgate.net

Studies have indicated that D1/D5 receptor activation can modulate, rather than solely induce, synaptic plasticity, with potentiation often depending on the synergistic activation of NMDA receptors by the stimulating protocol. plos.org The influence of D1/D5 receptors on synaptic plasticity can vary depending on the specific hippocampal subregion and cell type. oup.complos.org

Long-Term Potentiation (LTP) Modulation

Dopamine D1/D5 receptors are critically involved in the induction and maintenance of LTP in several brain areas, including the hippocampus and striatum. jneurosci.orgfrontiersin.orgfrontiersin.org Activation of D1/D5 receptors generally enhances LTP. nih.govplos.orgresearchgate.netcapes.gov.br For instance, in the CA1 region of hippocampal slices, D1/D5 agonists like (+)bromo-APB, 6-chloro-PB, and dihydrexidine (B1670578) have been shown to increase the magnitude of early LTP in a synapse-specific manner. researchgate.netcapes.gov.br This effect is mediated through the activation of adenylyl cyclase and the subsequent increase in cAMP. researchgate.netcapes.gov.br Conversely, blockade of D1/D5 receptors with antagonists such as SCH 23390 can reduce or prevent LTP, particularly the late phase which is dependent on protein synthesis. frontiersin.orgfrontiersin.orgresearchgate.nethu-berlin.dephysiology.org

Research in hippocampal CA1-subiculum synapses has demonstrated that prior activation of D1/D5 receptors reduces the threshold for LTP induction. plos.org This facilitated LTP is dependent on NMDA receptors, postsynaptic Ca2+ signaling, and PKA activation. plos.org In the striatum, while D1 receptors are crucial for corticostriatal LTP induction, pharmacological blockade of D5 receptors has been shown to prevent LTD, suggesting distinct roles for D1 and D5 receptors in different forms of plasticity in this region. jneurosci.orgcsic.es However, other studies emphasize the combined role of D1/D5 receptors in striatal LTP. physiology.org

Studies in different mouse strains have also highlighted the importance of D1/D5 receptors in regulating LTP magnitude and persistence, indicating potential strain-dependent differences in this modulation. frontiersin.org

The following table summarizes some key findings on D1/D5 receptor modulation of LTP:

Brain Region/SynapseExperimental ModelD1/D5 Receptor ManipulationEffect on LTPKey FindingsSource
Hippocampus (CA1)Hippocampal slicesAgonist applicationIncreased magnitude of early LTPEffect is synapse-specific and mediated by cAMP. researchgate.netcapes.gov.br researchgate.netcapes.gov.br
Hippocampus (CA1)Freely moving ratsAntagonist applicationPrevented late-phase LTPD1/D5 activation lowers the threshold for LTP induction. jneurosci.org frontiersin.orgjneurosci.org
Hippocampus (CA1-Subiculum)Hippocampal slicesAgonist applicationReduced threshold for LTP inductionFacilitated LTP is NMDA receptor-dependent and requires PKA activation. plos.org plos.org
Striatum (Corticostriatal)Mouse slicesD1 receptor ablationDisrupted LTP inductionPharmacological blockade of D5 receptors prevented LTD, suggesting distinct roles. jneurosci.orgcsic.es jneurosci.orgcsic.es
Striatum (Corticostriatal)In vitroAntagonist applicationBlocked LTPHighlights the role of D1/D5 receptors in striatal LTP. physiology.org physiology.org
Hippocampus (CA1)Mouse strains (in vivo)Antagonist applicationImpaired early and late LTP (strain-dependent)Suggests strain-dependent differences in D1/D5 receptor control of LTP. frontiersin.org frontiersin.org

Long-Term Depression (LTD) Involvement

Dopamine D1/D5 receptors also play a role in the modulation of long-term depression (LTD). In the hippocampus, D1/D5 receptors regulate persistent LTD. oup.comresearchgate.net Activation of D1/D5 receptors can lower the threshold for LTD induction in hippocampal CA1 synapses. jneurosci.org Furthermore, D1/D5 receptor activation is required for the facilitation of LTD by novel spatial exploration or locus coeruleus activity in the CA1 region. oup.com Treatment with a D1/D5 agonist in the presence of a novel environment can elicit slow-onset depression. oup.com

In the dentate gyrus, D1/D5 receptor antagonism prevents LTD induced by afferent stimulation and LTD facilitated by learning about novel landmark configurations. nih.gov This suggests that D1/D5 receptors influence information gating by the dentate gyrus and modulate the direction of synaptic strength change underlying information storage. nih.gov

In the striatum, pharmacological blockade of D5 receptors has been shown to prevent corticostriatal LTD, indicating a specific role for the D5 subtype in this form of plasticity in this region, distinct from the role of D1 receptors in LTP. jneurosci.orgcsic.es

The involvement of D1/D5 receptors in LTD is also linked to the cAMP signaling pathway. Studies suggest that D1/D5 receptor-induced increases in cAMP could influence biochemical cascades controlling synaptic strength, potentially affecting LTD. nih.gov

The following table summarizes some key findings on D1/D5 receptor involvement in LTD:

Brain Region/SynapseExperimental ModelD1/D5 Receptor ManipulationEffect on LTDKey FindingsSource
Hippocampus (CA1)Freely moving ratsActivationLowered threshold for LTD inductionRequired for facilitation of LTD by novelty or LC activity. jneurosci.orgoup.com jneurosci.orgoup.com
Hippocampus (CA1)In vivoAgonist applicationEnabled slow-onset depression with noveltySuggests D1/D5 receptors contribute to de novo LTD. oup.com oup.com
Dentate Gyrus (Perforant Path)Freely behaving ratsAntagonismPrevented LTDPrevents both afferent stimulation-induced and learning-facilitated LTD. nih.gov nih.gov
Striatum (Corticostriatal)Mouse slicesD5 receptor blockadePrevented LTDSuggests a distinct role for D5 receptors in striatal LTD compared to D1 receptors in LTP. jneurosci.orgcsic.es jneurosci.orgcsic.es

Depotentiation Effects

Depotentiation is the reversal of established LTP by subsequent low-frequency stimulation. nih.govjneurosci.org Research indicates that dopamine D1/D5 receptors can significantly affect this process. nih.govjneurosci.orgjneurosci.org Activation of D1/D5 receptors has been shown to greatly reduce depotentiation in hippocampal CA1 synapses. nih.govjneurosci.orgjneurosci.org This inhibitory effect on depotentiation is blocked by D1/D5 antagonists. nih.govjneurosci.org

The mechanism underlying the D1/D5 receptor-mediated inhibition of depotentiation appears to involve the adenylyl cyclase and cAMP-dependent protein kinase (PKA) pathway. nih.govjneurosci.org The effect of D1/D5 agonists on depotentiation can be mimicked by adenylyl cyclase activators like forskolin (B1673556) and is inhibited by adenylyl cyclase and PKA inhibitors. nih.govjneurosci.org This suggests that the increase in cAMP levels downstream of D1/D5 receptor activation interferes with the mechanisms that lead to depotentiation. nih.gov

Studies have shown that D1/D5 receptor activation inhibits depotentiation in both CA1 and the dentate gyrus. hu-berlin.de This effect may be particularly relevant for memory retention, as it raises the possibility that dopamine, by blocking depotentiation, could selectively retain the memory of events that occur before a reward. nih.govjneurosci.org

The following table summarizes key findings on D1/D5 receptor effects on depotentiation:

Brain Region/SynapseExperimental ModelD1/D5 Receptor ManipulationEffect on DepotentiationKey FindingsSource
Hippocampus (CA1)Hippocampal slicesAgonist applicationGreatly reducedEffect is inhibited by antagonists and mediated by the cAMP-PKA pathway. nih.govjneurosci.orgjneurosci.org nih.govjneurosci.orgjneurosci.org
Hippocampus (CA1)In vitroActivationInhibitedSuggests a mechanism for selective memory retention of reward-associated events. nih.govjneurosci.org nih.govjneurosci.org
Dentate GyrusIn vivoAgonist applicationPreventedSimilar inhibitory effect observed in the dentate gyrus. hu-berlin.de hu-berlin.de

Role in Animal Models of Disease and Dysfunction

Neuropsychiatric Disorders

Dysfunction of the dopaminergic system, including altered D1-like receptor signaling, has been implicated in several neuropsychiatric disorders. nih.govbohrium.com Animal models have been instrumental in dissecting the specific involvement of the D5R in these conditions.

Schizophrenia Models

Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms. Dysfunction of D1-like receptor signaling in the prefrontal cortex has been implicated in cognitive deficits associated with schizophrenia. nih.gov

Animal models utilizing NMDA receptor antagonists like phencyclidine (PCP) or MK-801 are commonly used to mimic aspects of schizophrenia, including cognitive dysfunction. brad.ac.ukmdpi.com While much research has focused on the D1 receptor, studies suggest a role for the D5R as well. For instance, acute activation of the D5R by the agonist SKF 83959 enhanced BDNF expression and signaling in the prefrontal cortex of rats and D1 receptor knockout mice, but not in D5R knockout mice. nih.gov These changes were associated with increased expression of GAD67, a protein whose downregulation is implicated in schizophrenia. nih.gov Furthermore, D5R activation increased phosphorylation of Akt, a pathway implicated in the therapeutic effects of psychiatric drugs. nih.gov

In heterozygous reeler mice, an animal model of schizophrenia, normalization of GAD67, BDNF, and TrkB levels in the frontal cortex and hippocampus was linked to improved cognitive function. nih.gov This suggests a potential role for D5R-mediated signaling in ameliorating cognitive deficits in schizophrenia models.

Attention Deficit Hyperactivity Disorder (ADHD) Models

ADHD is characterized by symptoms including inattention, impulsivity, hyperactivity, and learning deficits. bohrium.comresearchgate.netnih.gov Alterations in dopaminergic modulation in regions like the hippocampus are considered important for learning and memory, functions often impaired in ADHD. researchgate.netnih.gov

The spontaneously hypertensive rat (SHR) is a widely used animal model for ADHD. Studies in SHR have investigated dopamine (B1211576) receptor density in brain regions relevant to ADHD symptoms. Research quantifying D5 receptors in the hippocampus of SHR found a significantly lower density of D5 receptors in the cytoplasm of CA1 pyramidal cell somas compared to control rats. researchgate.netnih.gov This reduced cytoplasmic density may indicate a diminished reservoir of receptors available for insertion into the plasma membrane. researchgate.netnih.gov Given the importance of dopamine receptors for long-term potentiation and depression, this deficit in D5 receptor density in the hippocampus of SHR may contribute to the learning difficulties observed in this ADHD model. researchgate.netnih.gov

While some studies have explored the association between genetic variations in the DRD5 gene and ADHD in human populations, animal models like the SHR provide a means to investigate the neurobiological underpinnings of D5R involvement in ADHD-like behaviors. bohrium.comnih.gov

Mood Disorders

Mood disorders, such as anxiety and depression, have also been linked to dysfunction in the dopaminergic system. frontiersin.orgresearchgate.net The D5 receptor's distribution in areas like the prefrontal cortex and amygdala, regions involved in mood regulation, suggests its potential involvement. mdpi.com

Studies in animal models have explored the role of D1-like receptors in anxiety and depression. For instance, constant light exposure in mice, a model for mood disturbances, induced hyperactivity and anxiety-like behaviors. frontiersin.org Consumption of SKF-38393, a D1-like receptor agonist, mitigated these behaviors, suggesting a role for D1-like receptor activation in alleviating anxiety and depression-like states in this model. frontiersin.org While this study used a D1-like agonist and did not specifically isolate the D5R's contribution, other research indicates that the D5R's ability to increase BDNF signaling and regulate Akt activity in the PFC, similar to the effects of mood stabilizers and antidepressants, suggests that selective activation of the D5R might be effective in treating mood disorders. nih.gov

Animal models of major depression have shown responsiveness to manipulations of dopamine neurotransmission. researchgate.net While much of this research has focused on other dopamine receptor subtypes, the D5R's presence in relevant brain regions and its signaling pathways suggest a potential, although less extensively studied, role in the pathophysiology of depression and anxiety-related states in animal models. mdpi.comfrontiersin.org

Addiction Models

Drug addiction, particularly to psychostimulants like cocaine, involves significant alterations in the brain's reward circuitry, heavily influenced by the dopaminergic system. longdom.orgfrontiersin.orgcij.gob.mxiu.edu Behavioral sensitization, a progressive enhancement of behavioral responses to repeated drug administration, is a phenomenon studied in animal models to understand the neurobiological changes underlying addiction. longdom.org

The contribution of D1-like receptors to the effects of psychostimulants is well-supported. nih.gov However, distinguishing the specific roles of the D1 and D5 subtypes has been challenging due to the lack of highly selective pharmacological tools. nih.gov Studies utilizing D5 receptor knockout (KO) mice have provided some insights.

In D5R KO mice, acute locomotor responses to cocaine appear intact, unlike in D1R KO mice where they are absent. nih.gov Furthermore, D5R KO mice showed normal locomotor sensitization to cocaine and developed normal cocaine conditioned place preference (CPP), a measure of the rewarding effects of a drug. nih.gov These findings suggest that the D5R may play a limited role in mediating the acute locomotor and rewarding effects of cocaine, as well as the development of locomotor sensitization, compared to the D1 receptor. nih.govfrontiersin.org

However, other research indicates that cocaine can enhance NMDA receptor-mediated currents in ventral tegmental area (VTA) cells through a D5 receptor-dependent redistribution of NMDA receptors. longdom.org This suggests a potential role for D5R in mediating some of the synaptic plasticity changes associated with cocaine exposure.

Table 1: Summary of D5R Findings in Animal Models of Neuropsychiatric Disorders

Disorder (Animal Model)Key Brain Region(s)D5R FindingPotential ImplicationSource(s)
Schizophrenia (e.g., reeler mice, PCP model)Prefrontal CortexD5R activation enhances BDNF/Akt signaling; linked to GAD67 expression.May contribute to cognitive function; potential therapeutic target. nih.gov
Frontal Cortex, HippocampusNormalization of BDNF/GAD67/TrkB associated with improved cognition in reeler mice.D5R-mediated pathways may be involved in cognitive rescue. nih.gov
ADHD (Spontaneously Hypertensive Rat - SHR)HippocampusLower cytoplasmic D5R density in CA1 pyramidal cells.May contribute to learning deficits. researchgate.netnih.gov
Mood Disorders (e.g., constant light model)Prefrontal CortexD5R activation regulates Akt activity and BDNF signaling.May be involved in mood regulation; potential antidepressant/anxiolytic effects. nih.gov
Addiction (Cocaine sensitization, CPP)VTACocaine enhances NMDA currents via D5R-dependent redistribution.May play a role in synaptic plasticity underlying addiction. longdom.org
D5R KO mice show normal cocaine sensitization and CPP.Limited role in acute locomotor/rewarding effects and sensitization compared to D1R. nih.govfrontiersin.org

Neurodegenerative Disorders

Neurodegenerative disorders, such as Parkinson's disease, involve the progressive loss of neurons and are often associated with motor and cognitive impairments. The dopaminergic system is critically involved in the pathology of these diseases.

Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms. nih.govplos.org L-DOPA therapy is a primary treatment, but chronic use often results in L-DOPA-induced dyskinesia (LID), involuntary movements. nih.govplos.org The subthalamic nucleus (STN) is a key node in the basal ganglia circuitry involved in motor control, and its activity is altered in PD. plos.orgfrontiersin.orgjneurosci.org

Research using animal models, particularly the 6-hydroxydopamine (6-OHDA) lesioned rat and mouse models which mimic the dopaminergic denervation of PD, has investigated the role of the D5R in PD and LID. nih.govplos.orgfrontiersin.org

Studies have shown that D5 receptors are located in the STN and can potentiate burst firing in STN neurons in rat brain slices. frontiersin.orgjneurosci.org This potentiation appears to be mediated by modulating an L-type calcium conductance. jneurosci.org In the parkinsonian state, alterations in dopaminergic transmission in the STN may influence the activity of D5 receptors. frontiersin.org

Investigations in D5R knockout mice rendered parkinsonian by 6-OHDA lesion have provided insights into the D5R's contribution to LID. These mice exhibited slightly worsened locomotor performance in response to L-DOPA and enhanced LID scores. nih.gov While this might seem counterintuitive, the study also found reduced expression of pERK and pS6, markers of cholinergic interneuron activity, in the striatum of D5R KO mice. nih.gov This suggests that the D5R contributes to the activation of cholinergic interneurons during LID, and its absence leads to altered cholinergic activity and potentially compensatory mechanisms that exacerbate dyskinesia. nih.gov

Local microinjection of an inverse agonist of D5 receptors, flupenthixol, in the STN of the 6-OHDA rat model of PD reduced burst activity of STN neurons and improved motor deficits. frontiersin.org This finding further supports a role for D5R in regulating STN activity and influencing motor function in parkinsonian states.

Table 2: Summary of D5R Findings in Animal Models of Parkinson's Disease

Disorder (Animal Model)Key Brain Region(s)D5R FindingPotential ImplicationSource(s)
Parkinson's Disease (6-OHDA model)Subthalamic NucleusD5 receptors located in STN; potentiate burst firing via L-type calcium conductance.May influence STN activity in PD. frontiersin.orgjneurosci.org
L-DOPA Induced Dyskinesia (6-OHDA model)StriatumD5R contributes to cholinergic interneuron activation; D5R KO enhances LID scores and alters activity markers.Involved in the complex neurobiological mechanisms underlying LID, potentially via cholinergic system. nih.gov
Subthalamic NucleusD5R inverse agonist in STN reduces burst activity and improves motor deficits.Modulating D5R in STN may have therapeutic potential for PD motor symptoms. frontiersin.org

Alzheimer's Disease Models (e.g., amyloid-beta oligomer effects)

Soluble oligomers of the amyloid-beta (Aβ) peptide are considered significant contributors to synapse dysfunction and memory loss in Alzheimer's disease (AD). Studies in animal models of AD have explored the potential protective roles of dopaminergic signaling, including that mediated by D1-like receptors such as the D5 receptor.

Research has shown that activation of D1/D5 receptors can protect synapses from the detrimental effects induced by Aβ oligomers in in vitro settings using hippocampal neurons. nih.gov For instance, a selective D1/D5 receptor agonist, SKF81297, was found to prevent the reduction in surface levels of AMPA and NMDA receptors caused by Aβ oligomers in cultured hippocampal neurons. nih.gov This protective effect was blocked by a specific D1/D5 antagonist, SCH23390, indicating the involvement of these receptors. nih.gov

The mechanism underlying this protection may involve the ability of D1/D5 receptor activation to increase cyclic AMP levels and protein kinase A (PKA) activity, which favors the phosphorylation of the AMPA receptor subunit GluR1 and its insertion into extrasynaptic sites. nih.gov This process is crucial for long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov While Aβ is known to affect PKA activity, other kinases implicated in AD pathogenesis, such as GSK3β, may also be involved in Aβ's effects on AMPA receptor trafficking. nih.gov

Reduced levels of dopamine and dopamine receptors, including D1-like receptors, have been reported in the hippocampus of animal models of AD, alongside impaired dopamine-dependent synaptic plasticity and memory performance. mdpi.com These findings suggest that dysregulation of dopaminergic signaling in the hippocampus may contribute to neuronal dysfunction and the cognitive deficits observed in AD. mdpi.com

Pain Disorders (e.g., hyperalgesic priming)

The dopamine D5 receptor has been implicated in the development and maintenance of chronic pain states, particularly in the context of hyperalgesic priming. Hyperalgesic priming is a model of pain plasticity where an initial painful stimulus leads to a long-lasting hypersensitivity to subsequent stimuli.

Studies using D5 receptor knockout mice (DRD5KO) have provided insights into the receptor's role in hyperalgesic priming. In male mice, genetic ablation of D5 receptors reduced hyperalgesia induced by various agents, including carrageenan, interleukin 6 (IL-6), and brain-derived neurotrophic factor (BDNF). nih.govnih.gov D5 receptor knockout also prevented the development of hyperalgesic priming specifically in male mice in the IL-6 model. jci.org This suggests a sexually dimorphic role for D5 receptors in the transition to chronic pain. jci.org

Further research indicates that spinal blockade of both D1 and D5 receptors delayed the transition to chronic pain in both sexes in the IL-6 hyperalgesic priming model. jci.org However, the D5 receptor knockout specifically prevented hyperalgesic priming in males, highlighting a critical role for this receptor in pain chronicity in male mice. nih.govnih.gov

Spinal dopaminergic projections, particularly from the A11 nucleus of the hypothalamus, contribute to plasticity in hyperalgesic priming. nih.govnih.gov Ablation of these spinally projecting dopaminergic neurons reversed hyperalgesic priming in both sexes. nih.govnih.gov Pharmacological antagonism of spinal D1/D5 receptors also reversed priming, while D1/D5 agonists induced mechanical hypersensitivity specifically in primed mice. jneurosci.orgjneurosci.org These findings underscore the importance of descending dopaminergic input to spinal D1/D5 receptors in the maintenance phase of hyperalgesic priming. jneurosci.orgjneurosci.org

The mechanism may involve the modulation of spinal cord circuitry. A mixed D1/D5 agonist administered spinally to primed mice activated a subset of neurons in the dorsal horn that coexpress PAX2, a marker for GABAergic interneurons. nih.govnih.gov This suggests that D5 receptors, particularly in males, may influence pathological pain by modulating deep dorsal horn GABAergic neurons. nih.govnih.gov

Animal Model / StimulusD5R ManipulationEffect on Hyperalgesia/Priming (Male Mice)Effect on Hyperalgesia/Priming (Female Mice)Reference
Carrageenan-induced PrimingDRD5KOReducedNot specified in source nih.govnih.gov
IL-6-induced PrimingDRD5KOReduced, prevented primingNot prevented priming nih.govnih.govjci.org
BDNF-induced PrimingDRD5KOReducedNot specified in source nih.govnih.gov
IL-6 Hyperalgesic PrimingSpinal D1/D5 AntagonistDelayed transition to chronic painDelayed transition to chronic pain jci.org
Primed Mice + Spinal D1/D5 AgonistPharmacological ActivationInduced mechanical hypersensitivityNot specified in source jneurosci.orgjneurosci.org

Cardiovascular and Renal Dysfunction Models (e.g., hypertension, sodium excretion)

The this compound plays a significant role in the regulation of blood pressure and renal function, particularly in controlling sodium excretion. Studies in animal models, especially D5 receptor knockout mice, have demonstrated the importance of this receptor in preventing hypertension and maintaining sodium balance.

Disruption of the Drd5 gene in mice leads to hypertension, which is aggravated by increased sodium intake, indicating salt sensitivity. nih.govnih.govahajournals.orgahajournals.orgjci.orgportlandpress.com This suggests that renal D5 receptors are crucial for blood pressure control via the regulation of sodium transport. nih.gov

Cross-renal transplantation experiments in mice have highlighted the importance of renal D5 receptors in blood pressure regulation. nih.gov Mice with D5-deficient kidneys exhibited higher blood pressure and excreted less sodium on a high-salt diet compared to those with wild-type kidneys. nih.gov Transplantation of a wild-type kidney into a D5-deficient mouse lowered blood pressure, while transplantation of a D5-deficient kidney into a wild-type mouse increased blood pressure, although not always significantly to the level of syngenic D5-deficient mice. nih.gov These findings emphasize the contribution of renal D5 receptors to blood pressure homeostasis. nih.gov

The hypertension observed in D5-deficient mice is associated with increased renal expression of the angiotensin type 1 receptor (AT1R). nih.govjci.org Chronic administration of an AT1R antagonist normalized blood pressure in anesthetized D5-deficient mice, suggesting that increased AT1R activity contributes to their hypertension. nih.govjci.org The D5 receptor appears to downregulate AT1R protein expression in the kidney, potentially through a ubiquitin-proteasome pathway. jci.org

D5-deficient mice also show dysregulation of renal sodium transporters. nih.gov On a normal sodium diet, sodium intake and urinary sodium excretion are similar between D5-deficient and wild-type mice, but this is achieved at the cost of higher blood pressure in the knockout mice, indicating a blunted pressure-natriuresis relationship. nih.gov D5-deficient mice on both normal and high sodium diets have increased renal expression of sodium co-transporters like NKCC2 and NCC, and the γ subunits of ENaC. gwu.edu

The interaction between the D5 receptor and other receptors, such as the AT1 receptor and the cholecystokinin (B1591339) B receptor (CCKBR), is also important for regulating renal sodium transport and blood pressure. ahajournals.orgahajournals.orgjci.orggwu.eduoup.com An aberrant interaction between insulin (B600854) and the D5 receptor in spontaneously hypertensive rats (SHRs) might contribute to the pathogenesis of hypertension in this model. oup.com

Mutations in the human DRD5 gene have been associated with essential hypertension. ahajournals.orgahajournals.orgportlandpress.com Transgenic mice expressing a human D5 receptor mutant (hD5RF173L) linked to diminished function developed hypertension with decreased urine flow and sodium excretion, potentially due to increased Na+-K+-ATPase activity in renal proximal tubules. ahajournals.orgahajournals.org This suggests that impaired D5 receptor function can increase susceptibility to hypertension. nih.govahajournals.orgahajournals.org

Animal Model / ConditionD5R StatusBlood PressureSodium Excretion (High Salt)Renal AT1R ExpressionRenal Sodium TransportersReference
MouseDrd5 knockoutIncreasedDecreasedIncreasedUpregulated (NKCC2, NCC, ENaC γ) nih.govnih.govahajournals.orgahajournals.orgjci.orgportlandpress.com
Mouse + Wild-type Kidney TransplantDrd5 knockoutDecreasedIncreasedDecreasedNot specified in source nih.gov
Wild-type Mouse + Drd5 knockout Kidney TransplantWild-typeIncreasedDecreasedIncreasedNot specified in source nih.gov
SHR Renal Proximal Tubule CellsEndogenous D5RN/AN/AN/AAberrant insulin interaction oup.com
hD5RF173L Transgenic MouseMutant Human D5RIncreasedDecreasedNot specified in sourceIncreased Na+-K+-ATPase activity ahajournals.orgahajournals.org

Research Methodologies and Experimental Approaches

Genetic Manipulation Techniques

Genetic manipulation techniques have been pivotal in understanding the in vivo roles of the D5 receptor by selectively altering its expression.

The generation of mice lacking the D5 receptor (D5R KO) has provided a powerful tool to investigate its physiological and behavioral functions. These constitutive knockout models have revealed nuances in dopamine-mediated behaviors.

Regarding the response to psychostimulants, D5R KO mice displayed normal locomotor sensitization to cocaine, a phenomenon where repeated drug administration leads to a heightened motor response. nih.govresearchgate.net This suggests that the D5 receptor is not essential for the development of this behavioral adaptation. nih.gov Furthermore, D5R KO mice exhibited normal conditioned place preference for cocaine, indicating that the receptor is not critical for the rewarding effects of the drug as measured by this paradigm. researchgate.net

Interestingly, while one line of D5R KO mice showed reduced responses to the hyperactivity-inducing effects of the D1/D5 receptor agonist SKF 81297, another line did not exhibit significant deficits in working memory or severe learning deficits, which had been observed in other D5 receptor-deficient mouse lines. nih.govresearchgate.netbohrium.com This highlights potential differences based on the specific genetic background of the mouse strains used.

Table 1: Summary of Findings in D5 Receptor Knockout (KO) Mice Models

Behavioral Paradigm Finding in D5R KO Mice Reference
Baseline Locomotor Activity Modest decrease in activity in later periods. nih.gov
No significant overall reduction. nih.govresearchgate.net
Cocaine Locomotor Sensitization Normal development of sensitization. nih.govresearchgate.net
Cocaine Conditioned Place Preference Normal preference for cocaine-paired environment. researchgate.net
Response to D1/D5 Agonist (SKF 81297) Attenuated hyperactivity and disruption of startle response. bohrium.com
Learning and Memory No severe deficits observed in some lines. nih.govresearchgate.net

Antisense oligonucleotides, which are short, synthetic nucleic acid sequences that can bind to specific mRNA molecules and block their translation into protein, have been employed to transiently reduce D5 receptor expression and dissect its functions from the closely related D1 receptor.

One study demonstrated that intracerebroventricular administration of an antisense oligonucleotide for the D5 receptor potentiated the rotational effects of the D1-like agonist SKF 38393 in a rat model of Parkinson's disease, suggesting an inhibitory role for D5 receptors in locomotion. nih.gov Conversely, an antisense for the D1 receptor prevented these rotations. nih.gov This technique has proven valuable in differentiating the opposing roles of D1 and D5 receptors in motor control. nih.gov

In the context of reproductive behavior, antisense oligonucleotides to D5 receptor mRNA, but not D1, suppressed lordosis behavior in female rats, providing strong evidence that the dopaminergic modulation of this behavior is mediated specifically by the D5 receptor. jneurosci.orgnih.gov

Furthermore, microinfusion of a D5R antisense oligonucleotide into the nucleus accumbens of rats significantly attenuated their ability to recognize the subjective effects of cocaine in a drug discrimination task. jneurosci.org This effect was not observed with a D1R antisense, indicating that the D5 receptor in this brain region is a key target for the interoceptive effects of cocaine. jneurosci.org

Table 2: Applications of D5 Receptor Antisense Oligonucleotides

Research Area Experimental Approach Key Finding Reference
Locomotion Intracerebroventricular administration in 6-OHDA lesioned rats. D5R antisense potentiated agonist-induced rotations, suggesting an inhibitory role. nih.gov
Reproductive Behavior Intracerebroventricular or intra-VMN administration in female rats. D5R antisense, but not D1R antisense, suppressed lordosis behavior. jneurosci.orgnih.gov
Cocaine Discrimination Microinfusion into the nucleus accumbens of rats. D5R antisense attenuated the subjective effects of cocaine. jneurosci.org

Molecular Biology Techniques

A range of molecular biology techniques has been essential for characterizing the expression, localization, and interaction partners of the D5 receptor at the molecular level.

Analyzing the expression of messenger RNA (mRNA) provides insights into where the D5 receptor is synthesized.

In Situ Hybridization: This technique has been used to visualize the location of D5 receptor mRNA within brain tissue. However, some studies have noted that D5 receptor mRNAs were not detected in certain brain regions, like the ventromedial nucleus (VMN), using this method, even though functional data suggested the presence of the receptor. jneurosci.orgnih.gov This highlights that mRNA levels can sometimes be below the detection limit of this technique.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a highly sensitive method used to quantify mRNA levels. Studies using this technique have successfully detected D5 receptor mRNA in various brain regions, including the striatum, frontal cortex, and cingulate cortex of mice. nih.gov This method has also been instrumental in demonstrating correlations between the transcript levels of the D5 receptor in the medial prefrontal cortex and impulsive choice behavior in rats. nih.gov In knockout validation studies, RT-qPCR confirms the absence of Drd5 gene expression in D5KO mice compared to wild-type littermates. researchgate.net

Determining the location and abundance of the D5 receptor protein is crucial for understanding its function.

Immunohistochemistry: This technique uses antibodies to visualize the location of the D5 receptor protein in tissue sections. It has been used to map the distribution of the D5 receptor in the brain, revealing its presence in areas like the hippocampus, thalamus, striatum, and nucleus accumbens. wikipedia.orgmdpi.com

Western Blot: Western blotting allows for the quantification of protein levels in tissue homogenates. This method has been used to confirm the reduction of D5 receptor protein expression following treatment with antisense oligonucleotides. physiology.org It has also been used to compare D1 receptor protein levels with its mRNA levels during development, showing that mRNA changes can reliably translate to protein changes. nih.gov

Co-immunoprecipitation is a technique used to identify proteins that interact with a specific protein of interest. An antibody to the target protein (in this case, the D5 receptor) is used to pull it out of a solution, bringing along any proteins that are bound to it. emory.edu These interacting partners can then be identified, often by Western blotting. emory.edu This method is a key tool for studying the formation of receptor complexes and identifying novel signaling partners. rsc.org For instance, interactions between the D5 receptor and other proteins, such as the GABA-A receptor, have been identified, suggesting a mechanism for cross-talk between the dopamine (B1211576) and GABA neurotransmitter systems. rsc.org This technique is fundamental in revealing that G protein-coupled receptors like the D5R can form larger signaling complexes, which can include other receptors and regulatory proteins. emory.edursc.org

Cellular and Biochemical Assays

The functional characteristics of the dopamine D5 receptor (D5R) are extensively studied using a variety of cellular and biochemical assays. These in vitro techniques are crucial for elucidating the receptor's signaling pathways, its interaction with ligands, and its regulation.

Adenylyl Cyclase Activity Measurements (e.g., cAMP accumulation)

The D5 receptor is a Gs protein-coupled receptor, and its activation classically leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov Measuring the accumulation of intracellular cAMP is a primary method for assessing D5R activation.

Assays to quantify cAMP levels are routinely performed in cell lines, such as human embryonic kidney (HEK) 293 cells, that are engineered to express the human D5 receptor. nih.govbiorxiv.org One common method is the Glosensor cAMP assay, which utilizes a genetically encoded biosensor that emits light in the presence of cAMP, allowing for real-time measurement of its production in living cells. biorxiv.org In this type of assay, cells are treated with a D5R agonist, and the resulting increase in luminescence is measured to determine the potency and efficacy of the compound. biorxiv.org

Another approach involves direct measurement of cAMP concentrations using competitive immunoassays, such as enzyme-linked immunosorbent assays (ELISAs). laserpienteamarilla.com These assays are based on the competition between cAMP produced by the cells and a labeled cAMP probe for binding to a specific antibody. creativebiomart.net Activation of Gi-coupled receptors, which inhibit adenylyl cyclase, can also be detected by pre-stimulating cells with forskolin (B1673556) (an adenylyl cyclase activator) and then measuring the agonist-induced decrease in cAMP levels. creativebiomart.net

Table 1: Example Data from D5R cAMP Accumulation Assay

CompoundEC50 (nM)Emax (% of control)Assay TypeCell Line
SKF-812974.691GlosensorHEK293
A-7763610.2100GlosensorHEK293
Dopamine9.9100Calcium Imaging (proxy for G-protein activation)HEK293

Calcium Imaging

Activation of the D5 receptor can also lead to the mobilization of intracellular calcium ([Ca2+]i). nih.govphysiology.org This signaling pathway is often studied using calcium imaging techniques. Cells expressing the D5 receptor are loaded with a fluorescent calcium indicator dye, such as Fluo-4/AM. nih.gov When an agonist binds to the receptor, it triggers a signaling cascade that results in an increase in intracellular calcium concentration. This increase in calcium binds to the indicator dye, causing a change in its fluorescence intensity. nih.gov

This change in fluorescence is monitored over time using a fluorescence microscope or a plate reader. The data can reveal the magnitude and kinetics of the calcium response. Studies have shown that the D5 receptor-mediated calcium signal is dependent on a Gq/11 protein-dependent signaling pathway. nih.gov For instance, microinjection of dopamine into D5-receptor-transfected U2-OS cells has been shown to rapidly and transiently increase cytosolic calcium concentrations. frontiersin.org

Table 2: Agonist-Induced Calcium Response in D5R-Expressing Cells

AgonistEC50 (nM)Signaling PathwayCell Line
SKF 812974.9 ± 1.4Gq/11 protein-dependentHEK293
Dopamine9.9 ± 3.6Gq/11 protein-dependentHEK293

Receptor Internalization Assays

Upon prolonged or repeated exposure to an agonist, G protein-coupled receptors like the D5R undergo a process of internalization, or endocytosis. This is a key mechanism for receptor desensitization and signal regulation. Receptor internalization can be visualized and quantified using specific assays.

A common method involves using cell lines, such as the neuroblastoma cell line SH-SY5Y, that stably express a fluorescently tagged version of the D5 receptor (e.g., with Green Fluorescent Protein, GFP). cells-online.comcaestt.comgembioinc.com In the basal state, the fluorescently tagged receptors are distributed on the cell surface. When a ligand binds, it triggers the internalization of the receptor into intracellular vesicles. cells-online.comcaestt.com This redistribution of fluorescence from the plasma membrane to intracellular compartments can be monitored using fluorescence microscopy and quantified with image analysis algorithms. cells-online.comcaestt.com These assays are highly reproducible and suitable for high-throughput screening of compounds that modulate D5R trafficking. cells-online.comcaestt.com

Phosphorylation Assays

Receptor phosphorylation is a critical step in the process of desensitization and internalization. G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which then promotes the binding of arrestin proteins, leading to uncoupling from the G protein and subsequent endocytosis.

The phosphorylation status of the D5 receptor can be assessed using phosphorylation-specific antibodies. 7tmantibodies.com Specific sites of phosphorylation on the D5 receptor have been identified, such as Threonine382 and Threonine386 in the carboxyl-terminal tail of the human D5 receptor. 7tmantibodies.com Antibodies that specifically recognize the phosphorylated forms of these residues (e.g., pT382/pT386-D5 antibody) can be used in techniques like Western blotting or immunocytochemistry to detect agonist-induced receptor phosphorylation. 7tmantibodies.com These assays allow researchers to study the specific signaling pathways that lead to D5R desensitization and trafficking. 7tmantibodies.com For example, studies have shown that these sites are phosphorylated in response to agonists but not by direct activation of protein kinase C (PKC). 7tmantibodies.com

Ligand Binding Assays

Ligand binding assays are fundamental for characterizing the affinity of various compounds (agonists and antagonists) for the D5 receptor. giffordbioscience.com These assays directly measure the interaction between a ligand and the receptor.

Radioligand binding assays are a classic and highly sensitive method. giffordbioscience.comeurofinsdiscovery.com These assays use a radiolabeled ligand (a "radioligand") that binds to the receptor with high affinity and specificity. In a typical experiment, membranes prepared from cells expressing the D5 receptor are incubated with a fixed concentration of a radioligand, such as [³H]SCH-23390, in the presence of varying concentrations of an unlabeled test compound. eurofinsdiscovery.com The test compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, one can determine the compound's affinity (often expressed as an inhibition constant, Ki, or an IC50 value). giffordbioscience.comeurofinsdiscovery.com

More recently, label-free methods such as MS Binding Assays have been developed as an alternative to radioligand assays. nih.gov These assays use liquid chromatography-mass spectrometry (LC-MS/MS) to quantify an unlabeled reporter ligand that is displaced from the receptor by a test compound. nih.gov This technique has been successfully applied to characterize ligand binding to the human D5 receptor and shows good agreement with results from traditional radioligand binding assays. nih.gov

Table 3: IC50 Values for Various Compounds at the D5 Receptor

CompoundIC50 (µM)
R(+)-SCH-233900.0015
Cis-Flupentixol0.007
(+)-Butaclamol0.022
Clozapine0.34
Haloperidol0.57
Chlorpromazine0.59
SKF 383930.91
Acetylcholine (B1216132)5.9
Spiperone>10
S(-)-Sulpiride>10

Data obtained from a radioligand binding assay using [³H]SCH-23390. eurofinsdiscovery.com

Electrophysiological Studies

Electrophysiological studies are employed to understand the role of the D5 receptor in modulating neuronal activity and circuit function. These techniques measure the electrical properties of neurons and neuronal networks.

Studies in rats have investigated the impact of D5 receptor knockdown in the prefrontal cortex (PFC) on neuronal circuit oscillations, which are integral to cognitive functions like learning and memory. nih.govresearchgate.net In these experiments, local field potentials are recorded from various brain regions, including the PFC, orbitofrontal cortex (OFC), hippocampus (HIP), and thalamus, in freely moving animals. nih.govresearchgate.net

Research findings have demonstrated that reducing D5 receptor levels in the PFC leads to specific alterations in brain wave patterns. nih.govresearchgate.net Specifically, D5R knockdown has been associated with an increase in theta power in the PFC, OFC, and hippocampus. researchgate.net Furthermore, it affects the coherence (a measure of functional connectivity) between brain regions, for example, by increasing PFC-OFC theta coherence and reducing PFC-thalamus gamma coherence. researchgate.net These electrophysiological changes were accompanied by deficits in learning and memory tasks, highlighting the crucial role of cortical D5 receptors in regulating the neuronal oscillatory activity that underlies cognitive processes. nih.govresearchgate.net

Table 4: Summary of Electrophysiological Findings Following PFC D5R Knockdown

Brain RegionOscillatory BandObserved Effect
Prefrontal Cortex (PFC)ThetaIncreased Power
Orbitofrontal Cortex (OFC)ThetaIncreased Power
Hippocampus (HIP)ThetaIncreased Power
PFC-OFC CoherenceThetaIncreased
PFC-Thalamus CoherenceGammaReduced

Patch-Clamp Recordings (e.g., EPSCs, neuronal excitability)

Patch-clamp recording is a fundamental electrophysiological technique utilized to investigate the properties of ion channels and the electrical activity of individual neurons. In the context of the this compound, this methodology has been instrumental in elucidating its role in modulating neuronal excitability and synaptic transmission.

Whole-cell patch-clamp recordings from neurons, such as layer V pyramidal cells in the prefrontal cortex, have been employed to measure excitatory postsynaptic currents (EPSCs). nih.govresearchgate.net These recordings allow researchers to assess the impact of D5 receptor activation on synaptic strength. For instance, studies have shown that activation of D1/D5 receptors can enhance the N-methyl-D-aspartate (NMDA) component of EPSCs through a postsynaptic mechanism. researchgate.net This suggests that the D5 receptor can modulate the response of a neuron to glutamatergic input, a key process in synaptic plasticity.

The technique also allows for the study of neuronal excitability, which is a measure of a neuron's propensity to fire an action potential. By injecting current and recording the resulting voltage changes, researchers can determine how D5 receptor activation alters a neuron's firing properties. Activation of D1/D5 receptors has been shown to enhance the excitability of prefrontal cortex neurons by suppressing a Ca2+-dependent, apamin-sensitive K+ channel that contributes to the post-spike/burst afterhyperpolarization (AHP). nih.gov This suppression of the AHP, coupled with an enhancement of the afterdepolarizing potential (ADP), leads to an increase in evoked spike firing. nih.gov

Cell TypeBrain RegionD5 Receptor ManipulationKey Findings on Neuronal Excitability/EPSCsReference
Layer V Pyramidal NeuronsPrefrontal CortexD1/D5 receptor activationIncreased NMDA component of EPSCs. researchgate.net researchgate.net
Layer V-VI Pyramidal CellsPrefrontal CortexD1/D5 receptor activationSuppression of afterhyperpolarization (AHP), enhancement of afterdepolarizing potential (ADP), and increased neuronal excitability. nih.gov nih.gov
Lamina I Spinoparabrachial NeuronsSpinal CordGenetic deletion of D5R (D5R KO)Prevented the induction of non-Hebbian LTP. nih.gov nih.gov

Synaptic Plasticity Induction and Measurement (e.g., LTP, LTD)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The this compound has been implicated in modulating two primary forms of synaptic plasticity: long-term potentiation (LTP) and long-term depression (LTD).

LTP, a long-lasting enhancement in signal transmission between two neurons, and LTD, a long-lasting reduction in synaptic efficacy, are often induced experimentally by applying specific patterns of electrical stimulation to neuronal pathways. The role of the D5 receptor in these processes is typically investigated by applying D1/D5 receptor agonists or antagonists while inducing and measuring LTP or LTD.

Studies have demonstrated that D1/D5 receptor activation is crucial for the induction and maintenance of persistent, protein synthesis-dependent forms of LTP in the hippocampus. frontiersin.orgresearchgate.net For example, the application of D1/D5 receptor antagonists can block the induction of LTP in the hippocampal CA1 region. frontiersin.org Conversely, activation of D1/D5 receptors can lower the threshold for LTP induction. nih.gov

Similarly, the D1/D5 receptor is involved in the bidirectional modulation of hippocampal synaptic plasticity, influencing both LTP and LTD. nih.gov Activation of D1/D5 receptors has been found to lower the threshold for LTD induction as well. nih.gov This dual role suggests that D5 receptor activity is critical for gating the acquisition of new information by modulating the strengthening and weakening of synaptic connections. nih.gov

Brain RegionType of PlasticityD5 Receptor ManipulationEffect on Synaptic PlasticityReference
Hippocampus (SC-CA1)LTP & LTDD1/D5 receptor activationLowers the threshold for both LTP and LTD induction. nih.gov nih.gov
Hippocampus (CA1)LTPD1/D5 receptor antagonismBlocks the induction and maintenance of persistent LTP. frontiersin.org frontiersin.org
HippocampusLTP & LTDD1/D5 receptor activationRegulates persistent forms of both LTP and LTD. nih.gov nih.gov

Behavioral Phenotyping in Animal Models

Cognitive Function Tests (e.g., working memory tasks)

To understand the role of the this compound in cognitive functions, researchers utilize various behavioral tasks in animal models, particularly rodents. These tests are designed to assess specific cognitive domains, such as working memory, which is the ability to hold and manipulate information for a short period.

One commonly used apparatus is the T-maze, which can be configured for tasks like the discrete paired-trial variable-delay T-maze task to assess spatial working memory. nih.gov In such tasks, an animal must remember the location of a reward or a previously visited arm of the maze. Studies using D5 receptor knockout mice have shown that while they can acquire the task at a normal rate, they exhibit impaired performance when a higher demand is placed on their working memory. nih.gov

Other tasks include the temporal order object recognition task, which assesses the ability to remember the order in which objects were encountered. nih.gov Deficits in this task have also been observed in mice with reduced D5 receptor function. nih.gov The Y-maze is another tool used to evaluate short-term spatial recognition memory through spontaneous alternation behavior. nih.govresearchgate.net Knockdown of the D5R in the prefrontal cortex has been shown to impair long-term memory in the Y-maze task. researchgate.netnih.gov

Animal ModelBehavioral TaskKey Findings on Cognitive FunctionReference
D5 Receptor Knockout MiceT-maze (spatial working memory)Impaired performance under high working memory load. nih.gov nih.gov
D5 Receptor Knockout MiceTemporal Order Object RecognitionSignificant memory deficits. nih.gov nih.gov
Rats with PFC D5R KnockdownY-mazeImpaired long-term memory. researchgate.netnih.gov researchgate.netnih.gov
Rats with PFC D5R KnockdownObject Recognition/Location TasksDeficits in object recognition and spatial memory. researchgate.netnih.gov researchgate.netnih.gov

Locomotor Activity Assessment

The assessment of locomotor activity is crucial for characterizing the behavioral phenotype of animal models and for ensuring that findings in cognitive or other behavioral tasks are not confounded by motor impairments. The dopamine system is well-known for its role in motor control, and thus, investigating the specific contribution of the D5 receptor is of significant interest.

Locomotor activity is typically measured in an open-field arena, where parameters such as total distance traveled, speed, and time spent in different zones of the arena are automatically recorded. Studies on D5 receptor knockout mice have yielded somewhat inconsistent results regarding locomotor activity. Some studies have reported no significant differences in total locomotor activity compared to wild-type mice. nih.govresearchgate.net Other research has indicated that D5 receptor knockout mice may exhibit higher locomotor activity at the beginning of the dark cycle and lower activity at the end of it in their home cage. nih.gov Still, other studies have observed lower locomotor activity in D5 receptor knockout mice. nih.gov These discrepancies may be attributable to differences in the specific genetic background of the mice or the testing conditions. nih.gov

Animal ModelAssessment MethodKey Findings on Locomotor ActivityReference
D5 Receptor Knockout MiceOpen Field TestNo difference in total locomotor activity. nih.govresearchgate.net nih.govresearchgate.net
D5 Receptor Knockout MiceHome Cage Activity MonitoringHigher activity at the start of the dark period, lower at the end. nih.gov nih.gov
D1 Receptor Knockout MiceOpen Field TestModest basal hyperactivity. researchgate.net researchgate.net

Pain Behavioral Assays

The dopamine system is also involved in the modulation of pain, and research has begun to explore the specific role of the D5 receptor in this process. Pain-related behaviors in animal models are assessed using various assays that measure responses to noxious stimuli.

The von Frey test is a widely used method to assess mechanical sensitivity. mdpi.comfrontiersin.org It involves applying calibrated filaments to the paw of the animal to determine the mechanical withdrawal threshold. A lower threshold indicates increased sensitivity to mechanical stimuli (mechanical allodynia). The Hargreaves test, or radiant heat paw-withdrawal test, is used to measure thermal sensitivity by applying a focused beam of light to the paw and measuring the latency to withdrawal. frontiersin.orgnih.gov

Studies investigating the role of the D5 receptor in pain have utilized these assays in models of chronic pain, such as spared nerve injury-induced neuropathic pain. nih.gov Research has shown that a D1/D5 antagonist can transiently inhibit neuropathic pain. nih.gov Furthermore, in a model of fibromyalgia-like pain, transient silencing of D1 and D5 receptors in the spinal cord has been found to reduce pain hypersensitivity. nih.gov

Pain ModelBehavioral AssayD5 Receptor ManipulationEffect on Pain BehaviorReference
Spared Nerve Injury (Neuropathic Pain)Mechanical Sensitivity TestingD1/D5 antagonist administrationTransient inhibition of neuropathic pain. nih.gov nih.gov
Reserpine-Induced Fibromyalgia-like Painvon Frey Test, Randall-Selitto TestTransient silencing of D1 and D5 receptorsReduced hypersensitivity. nih.gov nih.gov
Formalin TestPaw Licking TimeDopamine receptor agonistsAntinociceptive effects. researchgate.net researchgate.net

Pharmacological Tools and Challenges

The study of the this compound is heavily reliant on the use of pharmacological tools, such as agonists and antagonists, to selectively activate or block its function. However, a significant and persistent challenge in the field is the lack of highly selective ligands for the D5 receptor. benthamscience.comresearchgate.netnih.gov

Most available pharmacological agents that target the D5 receptor also have high affinity for the D1 receptor, making it difficult to dissect the specific contributions of each receptor subtype. benthamscience.comresearchgate.net Commonly used "D1-like" agonists include SKF-38393 and SKF-81297, while SCH-23390 is a widely used D1/D5 receptor antagonist. jneurosci.orgnih.gov While these compounds are invaluable, their lack of selectivity necessitates the use of complementary approaches, such as studies in D5 receptor knockout animals, to confirm the specific involvement of the D5 receptor.

The high degree of structural homology between the ligand-binding sites of the D1 and D5 receptors presents a major hurdle for medicinal chemists in designing D5-selective compounds. nih.gov This challenge has slowed progress in understanding the unique physiological roles of the D5 receptor and in developing potential therapeutic agents that specifically target it. benthamscience.comnih.gov The development of novel, D5-selective ligands remains a critical goal for advancing research into the function of this receptor. benthamscience.com

Compound List

Lack of Selective D5 Ligands

A primary obstacle in elucidating the distinct physiological roles of the D5 receptor is the scarcity of selective ligands. wikipedia.orgnih.gov The D5 receptor shares a high degree of structural and sequence homology with the D1 receptor, particularly within the transmembrane regions that form the ligand-binding pocket. wikipedia.orgnih.gov This similarity means that most ligands that bind to the D5 receptor also bind with comparable affinity to the D1 receptor, making it difficult to pharmacologically isolate D5 receptor function. jneurosci.orgtocris.com

To date, while a few selective antagonists for the D5 receptor have been developed, there are no selective D5 receptor agonists available for research. wikipedia.orgnih.gov This imbalance complicates the comprehensive study of D5 receptor activation. The lack of selective tools has made it nearly impossible to pharmacologically differentiate between D1 and D5 receptor activities in vivo. jneurosci.org

To overcome this limitation, researchers have turned to alternative methodologies:

Genetic Models: A crucial approach has been the development of genetically modified animals, specifically D5 receptor knockout mice. jneurosci.orgnih.gov These animals, which lack functional D5 receptors, allow researchers to study the consequences of the receptor's absence and to infer its functions by comparing the phenotype of knockout mice with that of wild-type counterparts.

RNA Interference: Techniques such as the use of antisense oligonucleotides or short hairpin RNA (shRNA) have been employed to silence the expression of the D5 receptor gene (DRD5) in specific brain regions. wikipedia.orgnih.gov This allows for a more localized and temporally controlled investigation of D5 receptor function.

Computational Modeling: In silico methods, including homology modeling and molecular dynamics simulations, are being utilized to analyze the structural differences between D1 and D5 receptors. nih.govresearchgate.net These computational approaches aim to identify unique features in the D5 receptor's binding site that could be exploited for the rational design of novel, selective ligands. nih.gov

The development of a truly selective D5 agonist remains a significant goal in dopamine receptor pharmacology, as it would provide an invaluable tool for precisely dissecting its role in health and disease. patsnap.com

Use of D1/D5 Agonists and Antagonists

Given the absence of D5-selective compounds, a common research strategy involves the use of ligands that are selective for the D1-like receptor family (D1 and D5) over the D2-like family (D2, D3, D4). wikipedia.org These D1/D5 agonists and antagonists are instrumental in exploring the collective functions of D1 and D5 receptors.

These non-selective ligands are often used in comparative studies with D1 or D5 receptor knockout mice to attribute specific effects to one receptor subtype. For instance, a physiological response observed in wild-type mice following administration of a D1/D5 agonist, but absent in D1 knockout mice, can be inferred to be mediated by the D1 receptor. jneurosci.orgjneurosci.org

Research employing D1/D5 ligands has provided significant insights into various physiological processes:

Synaptic Plasticity: Studies using D1/D5 agonists like 6-Chloro-PB and dihydrexidine (B1670578), and the antagonist SCH 23390, have demonstrated the involvement of these receptors in modulating long-term potentiation (LTP) and long-term depression (LTD) in brain regions such as the hippocampus and striatum. jneurosci.orgnih.govjneurosci.org For example, activation of D1/D5 receptors has been shown to enhance LTP and reduce depotentiation in the CA1 region of the hippocampus. nih.govjneurosci.org

Motor Control: The D1/D5 antagonist SCH 23390 has been used to show that blocking these receptors suppresses spontaneous motor activity. jneurosci.orgjneurosci.org Conversely, D1/D5 agonists have been investigated for their potential to improve motor function in models of Parkinson's disease. nih.gov

Learning and Memory: The role of D1/D5 receptors in cognitive functions has been explored using these ligands. For example, studies have shown that antagonism of D1/D5 receptors can prevent certain forms of learning-facilitated LTD in the dentate gyrus. nih.gov

The table below summarizes key findings from studies utilizing D1/D5 agonists and antagonists.

LigandTypeKey Research FindingBrain Region StudiedCitation
SCH 23390AntagonistBlocks corticostriatal LTD; reduces spontaneous motor activity.Striatum jneurosci.orgjneurosci.org
SCH 23390AntagonistReduces early LTP, suggesting a role for endogenous dopamine in enhancing LTP.Hippocampus (CA1) jneurosci.org
SCH 23390AntagonistPrevents LTD induced by afferent stimulation and facilitated by learning.Hippocampus (Dentate Gyrus) nih.gov
6-Chloro-PBAgonistIncreases the magnitude of LTP in a synapse-specific manner.Hippocampus (CA1) jneurosci.org
DihydrexidineAgonistEnhances the magnitude of LTP.Hippocampus (CA1) jneurosci.org
ABT-431AgonistImproves motor function in preclinical models of Parkinson's disease.Not specified nih.gov

While the use of D1/D5-preferring ligands has been highly informative, the interpretation of results must always consider the concurrent activation or inhibition of the D1 receptor. The continued development of novel genetic and pharmacological tools is essential for fully delineating the unique contributions of the this compound to brain function.

Emerging Concepts and Future Research Directions

Dopamine (B1211576) D5 Receptor as a Therapeutic Target

The distinct expression pattern and functional profile of the D5R make it an attractive therapeutic target for a variety of neurological and psychiatric disorders. researchgate.net The development of selective ligands for this receptor is a key step towards realizing this therapeutic potential.

A significant hurdle in targeting the D5R has been the development of ligands that can selectively bind to it over the D1 receptor, due to the high degree of structural similarity between the two. frontiersin.org Despite this challenge, progress has been made in identifying and developing D5R-selective compounds.

Structure-activity relationship (SAR) studies have been instrumental in this endeavor. For instance, investigations into azecine-type dopamine receptor ligands have led to the identification of potent D1/D5 selective antagonists. nih.govacs.org Modifications to the dibenz[d,g]azecine scaffold, such as hydroxylation and chlorination, have been shown to significantly increase affinity for dopamine receptors. nih.gov

One of the most notable achievements in this area is the development of 4-chloro-3-hydroxy-7-methyl-5,6,7,8,9,14-hexahydro-dibenz[d,g]azecine, a compound identified as a highly potent and selective dopamine D5 receptor antagonist with a picomolar affinity. nih.gov The selectivity of such ligands is believed to arise from subtle differences in the binding pockets of the D1 and D5 receptors. For example, computational modeling suggests that the substitution of an alanine (B10760859) in the D1 receptor with a methionine in the D5R at position 4.41 could create a steric clash with certain allosteric modulators, leading to high D1R-selectivity for those compounds. nih.gov

While the development of selective antagonists has progressed, the creation of selective D5R agonists remains a significant challenge.

CompoundReceptor TargetLigand TypeAffinity (Ki in nM)
4-chloro-3-hydroxy-7-methyl-5,6,7,8,9,14-hexahydro-dibenz[d,g]azecineD5Antagonist0.057
LE404D1/D5AntagonistSubnanomolar
AripiprazoleD1, D2, D3, D5Partial AgonistD1: 1173, D5: 5.35
RisperidoneD1, D2, D5AntagonistD1: 243.53, D5: 2

This table presents a selection of compounds and their reported binding affinities for the this compound, illustrating the ongoing efforts to develop selective ligands. nih.govnih.govmedcraveonline.com

The development of D5R-selective ligands holds the promise of more targeted therapeutic interventions with a reduced burden of side effects. msdmanuals.com Many current dopamine-related therapies are non-selective, leading to a wide range of on- and off-target effects. For example, antipsychotic drugs that block D2 receptors can cause significant motor side effects. mdpi.com

By selectively targeting the D5R, it may be possible to modulate specific neural circuits involved in conditions like cognitive deficits in schizophrenia or aspects of substance abuse, without affecting the broader dopaminergic systems responsible for motor control and other functions. nih.govpatsnap.com The principle of receptor selectivity suggests that a drug that acts on a single, specific target is less likely to produce unwanted effects compared to a drug that interacts with multiple receptors. msdmanuals.com While direct clinical evidence for the reduced side effects of D5-selective drugs is still forthcoming due to the early stage of their development, the foundational pharmacological principle remains a strong driver for this research direction.

Detailed Elucidation of D5-Specific Signaling Pathways

The D5 receptor, while being a D1-like receptor that canonically couples to Gs protein and stimulates adenylyl cyclase, exhibits unique signaling characteristics that distinguish it from its D1 counterpart. frontiersin.orgmdpi.com

A key distinguishing feature of D5R signaling is its ability to induce a biphasic accumulation of cyclic AMP (cAMP) in response to agonists. This is in contrast to the monophasic response typically observed with D1 receptor activation. While the precise molecular mechanism underlying this biphasic response is still under investigation, it is thought to be related to the receptor's ability to couple to different G proteins or to form heteromers with other receptors, such as the D2 receptor. nih.gov The formation of D2-D5 heteromers can lead to an attenuation of D5R-induced calcium signaling, suggesting a potential switch in G-protein coupling that could contribute to the complex pattern of cAMP accumulation. nih.gov This unique signaling property suggests that the D5R may have a more nuanced role in modulating intracellular signaling cascades than previously appreciated.

The D5 receptor also displays a trafficking profile that is distinct from other dopamine receptors, including the D1 receptor. nih.gov Receptor trafficking, which includes endocytosis and recycling, is a critical mechanism for regulating the strength and duration of signaling.

Studies have shown that in a resting state, D1 receptors are primarily located on the plasma membrane, whereas D5 receptors are found in both the plasma membrane and the cytosol. nih.gov Furthermore, the mechanisms of endocytosis differ between the two receptors. Agonist-induced endocytosis of the D5 receptor is dependent on both clathrin and dynamin, but only partially engages β-arrestin 2. In contrast, the D1 receptor relies more heavily on β-arrestin 2 for its internalization. nih.gov The D5 receptor can also undergo endocytosis through a heterologous pathway activated by protein kinase C (PKC), a mechanism not observed for the D1 receptor. nih.gov

FeatureDopamine D1 ReceptorThis compound
Resting Location Primarily plasma membranePlasma membrane and cytosol
Agonist-induced Endocytosis YesYes
PKC-mediated Endocytosis NoYes
β-arrestin 2 Dependence HighPartial
Response to SKF38393 Internalization from the cell surface to the cytosolNo significant change in subcellular distribution

This table provides a comparative overview of the distinct trafficking properties of the dopamine D1 and D5 receptors, highlighting key differences in their regulation and cellular dynamics. nih.govnih.gov

Role in Brain Development and Maturation

Dopamine signaling plays a fundamental role in the development of the central nervous system, influencing processes such as neuronal migration, differentiation, and circuit formation even before the establishment of synapses. frontiersin.org Emerging evidence suggests that the D5 receptor is involved in these critical developmental events.

Studies have shown that D5 receptor mRNA is expressed in key brain regions like the striatum and frontal cortex from early embryonic stages (E12 and E15, respectively). frontiersin.org More specifically, research has identified the expression of the D5R in the ventricular-subventricular zone (V-SVZ) of the lateral ventricles during post-weaning development in rats. researchgate.netehu.eus The V-SVZ is a crucial neurogenic niche, responsible for generating new neurons throughout life.

Importantly, the expression of D5R in the V-SVZ coincides with that of proliferating cells, and double immunostaining has confirmed that these proliferating cells express the D5R. researchgate.netehu.eus This colocalization strongly suggests a role for the D5 receptor in regulating the division and/or differentiation of neuronal progenitor cells. The density of D5R-positive cells in this region has been observed to decrease progressively from postnatal day 40 to 80, a period of significant brain maturation. researchgate.netehu.eus These findings point to a specific and dynamic role for the D5 receptor in the intricate processes of brain development and maturation.

Contribution to Sex-Dependent Differences in Pathophysiology

Recent research has begun to shed light on the sex-specific roles of the this compound, revealing differences in its contribution to behavior and pathophysiology between males and females. researchgate.net While the broader field has acknowledged sexual dimorphisms in dopamine signaling for decades, specific investigations into the D5 receptor's role are uncovering its unique contributions. researchgate.netencyclopedia.pub Much of the existing research has historically focused on male subjects or has not treated sex as a critical variable, leading to gaps in understanding how dopamine-related disorders may manifest and progress differently in males and females. bohrium.com

Studies utilizing D5 receptor knockout (D5KO) mice have been particularly insightful. For instance, research on sexual behavior demonstrates that the D5 receptor is essential for dopamine's facilitation of sexual receptivity in females. nih.gov In female D5KO mice primed with estradiol (B170435) benzoate (B1203000), the dopamine agonist apomorphine (B128758) failed to facilitate receptivity, a response that was present in their wild-type counterparts. nih.gov In contrast, male D5KO mice display normal masculine sexual behaviors during mating tests. However, the D5 receptor appears to influence the rewarding aspects of sexual behavior in males; wild-type males formed a conditioned place preference associated with intromissions alone, whereas D5KO males only developed a preference when ejaculation was the unconditioned stimulus. nih.gov These findings suggest the D5 receptor's role in mediating dopamine's effects on sexual behavior is sex-dependent, potentially acting through reward pathways. nih.gov

FindingMale Subjects (D5KO Mice)Female Subjects (D5KO Mice)Reference
Sexual PerformanceNormal masculine sexual behavior observed in mating tests.Can display sexual receptivity after treatment with estradiol benzoate and progesterone. nih.gov
Response to ApomorphineNot assessed in the context of sexual behavior.Apomorphine failed to facilitate sexual receptivity. nih.gov
Conditioned Place Preference (Reward)Only showed a place preference when ejaculation was the paired stimulus.Not assessed in the study. nih.gov

Interplay with other Neurotransmitter Systems and Receptor Heteromers

The this compound does not function in isolation; its effects are intricately modulated through interactions with other neurotransmitter systems and by forming complex structures known as heteromers with other receptors. nih.gov Dopamine itself often acts as a neuromodulator, meaning that activation of its receptors, including the D5 subtype, modifies a neuron's excitability or its release of other neurotransmitters like glutamate (B1630785) or GABA, rather than inducing large postsynaptic currents on its own. nih.gov

A primary mechanism for this interplay is the formation of receptor heteromers, where two or more different receptor units combine to create a new functional entity with distinct signaling properties. The D5 receptor is known to form heteromers with the D2 dopamine receptor. wikipedia.orgnih.gov This D5-D2 heteromerization is highly specific, involving electrostatic interactions between three adjacent glutamic acid residues in the carboxyl tail of the D5 receptor and two adjacent arginine residues in the third intracellular loop of the D2 receptor. nih.gov

The signaling output of the D5-D2 heteromer is unique. Co-activation of the receptors within this complex triggers a rise in intracellular calcium. wikipedia.orgnih.gov This process involves a Gq protein-dependent pathway that, through phospholipase C, causes an initial release of calcium from intracellular stores, which then triggers a larger influx of extracellular calcium through store-operated channels. nih.gov This mechanism is distinct from the calcium signaling generated by D1-D2 receptor heteromers, which relies more directly on Gq coupling and IP₃ receptors. nih.gov This ability to form heteromers provides a novel mechanism by which dopamine can fine-tune intracellular calcium levels, a critical second messenger involved in numerous cellular processes. nih.gov

Beyond homofamilial heteromers, the D5 receptor also interacts with other neurotransmitter systems. It has been shown to cooperate with M₁-muscarinic acetylcholine (B1216132) receptors and beta-2 adrenergic receptors in the basolateral amygdala to consolidate cued fear memories. wikipedia.org This cooperative effect is thought to involve redundant activation of phospholipase C, leading to the deactivation of KCNQ potassium channels. wikipedia.org Furthermore, the D5 receptor has been shown to physically interact with the GABA-A receptor subunit gamma-2 (GABRG2), suggesting a direct link and potential for cross-modulation between the dopaminergic and GABAergic systems. wikipedia.org

FeatureD5-D2 Receptor HeteromerD1-D2 Receptor HeteromerReference
Interacting D5/D1 ResiduesThree adjacent glutamic acids in the C-terminus.Not yet fully identified, potentially involving transmembrane regions. nih.gov
Calcium Signaling MechanismGq-dependent intracellular release triggers store-operated channel influx of extracellular calcium.Gq-dependent pathway via phospholipase C and IP₃ receptors. nih.gov
Primary Signaling OutcomeTriggers a significant increase in intracellular calcium.Generates intracellular calcium signaling. wikipedia.orgnih.gov

Advanced Imaging and Optogenetic Approaches to D5 Receptor Function

Understanding the precise role of the D5 receptor in the brain requires sophisticated tools that can visualize its location and activity and manipulate its function with high spatiotemporal resolution. Advanced imaging and optogenetic techniques are at the forefront of this endeavor, offering powerful new ways to dissect D5 receptor function within complex neural circuits. bioimagingtech.comnih.gov

Neuroimaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for the visualization and quantification of dopamine receptors in the living brain. nih.gov These methods use radiolabeled molecules (tracers) that bind specifically to target receptors. bioimagingtech.com While numerous tracers have been developed for the dopamine system, the number of studies focusing on D1-like (D1/D5) receptors is considerably lower than those for D2-like receptors. snmjournals.org Tracers such as ¹¹C-SCH 23390 have been used for D1/D5 receptor imaging, but the development of ligands that can reliably distinguish between the highly homologous D1 and D5 subtypes remains a significant challenge. snmjournals.org Functional Magnetic Resonance Imaging (fMRI) offers an alternative, non-invasive approach by measuring changes in blood flow associated with neuronal firing, which can be used to map brain activity in response to dopamine receptor stimulation. bioimagingtech.com

Optogenetics represents a revolutionary approach for controlling neuronal activity. This technique involves genetically introducing light-sensitive proteins into specific cells, allowing researchers to activate or inhibit their function with precise pulses of light. nih.gov While the development of optogenetic tools has rapidly advanced, tools specifically for the D5 receptor are still emerging. However, the creation of a light-responsive chimeric D2 receptor, "OptoDRD2," serves as a valuable proof-of-concept. nih.gov OptoDRD2 combines the light-sensing portion of rhodopsin with the intracellular signaling domains of the D2 receptor, enabling researchers to mimic D2 receptor activation with light. nih.gov Applying this chimeric design strategy to the D5 receptor would provide an unprecedented tool to study its specific contributions to circuit function and behavior, overcoming the limitations of pharmacological agents that often lack subtype selectivity. frontiersin.org

In addition to these methods, the development of novel fluorescent sensors provides a way to image dopamine release itself with high resolution. nih.govyoutube.com These genetically encoded probes can be expressed in specific neurons and change their fluorescence intensity upon binding to dopamine, allowing for real-time visualization of dopamine transients at the cellular level during specific behaviors. youtube.com Combining these advanced imaging and manipulation techniques will be crucial for unraveling the complex roles of the D5 receptor in health and disease. bioimagingtech.com

TechniqueDescriptionApplication to D5 Receptor ResearchReference
PET / SPECTUses radiolabeled tracers to map the distribution and density of receptors in the brain.Allows for in vivo imaging, but fewer specific tracers exist for D1/D5 compared to D2-like receptors. ¹¹C-SCH 23390 is a notable tracer. bioimagingtech.comnih.govsnmjournals.org
fMRIMeasures brain activity by detecting changes in blood flow, providing an indirect measure of neuronal response to receptor stimulation.Can map brain-wide responses to D5 receptor modulation by agonists or antagonists. bioimagingtech.com
OptogeneticsUses light to control genetically modified, light-sensitive proteins to manipulate cell function with high precision.A specific Opto-D5R tool is a key future direction. The development of OptoDRD2 provides a successful template for creating such a tool. nih.gov
Fluorescent SensorsGenetically encoded probes that fluoresce upon binding to a specific neurotransmitter, such as dopamine.Enables real-time imaging of dopamine release in circuits where D5 receptors are expressed, linking neurotransmitter dynamics to receptor function. nih.govyoutube.com

Q & A

Q. Why do D5 ligands struggle to achieve clinical translation despite preclinical promise?

  • Answer : Most ligands lack subtype selectivity due to D1/D5 structural homology. Rational drug design using cryo-EM structures of D5-G protein complexes and high-throughput screening for allosteric modulators may improve specificity .

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